molecular formula C6H5ClO2S B1281741 Methyl 4-chlorothiophene-2-carboxylate CAS No. 88105-19-5

Methyl 4-chlorothiophene-2-carboxylate

Cat. No.: B1281741
CAS No.: 88105-19-5
M. Wt: 176.62 g/mol
InChI Key: DBSDMUDVYMHEEN-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiophene-2-carboxylate (CAS 88105-19-5) is a high-purity, critical building block extensively used in advanced pharmaceutical research and organic synthesis . This versatile chlorinated thiophene derivative is recognized for its superior chemical reactivity, making it an indispensable synthesis material intermediate for constructing complex molecules . In pharmaceutical research, it serves as a fundamental precursor for the development of Active Pharmaceutical Ingredients (APIs) . The compound's relevance is highlighted in scientific studies where thiophene-carboxylate scaffolds are investigated as potent inhibitors of enzymes like D-amino acid oxidase (DAO), a target for neurological disorders . Its specific structure allows for further functionalization, enabling precise SAR (Structure-Activity Relationship) studies and the creation of novel chemical entities . Handling this material requires strict adherence to safety protocols. Consult the safety data sheet (SDS) for proper hazard and handling information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDMUDVYMHEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522889
Record name Methyl 4-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-19-5
Record name Methyl 4-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical data for this compound.

Introduction

This compound (CAS No. 88105-19-5) is a halogenated thiophene derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the chloro- and methyl ester moieties on the thiophene ring offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. This guide outlines a robust synthetic route starting from a commercially available precursor and provides a thorough discussion of the expected characterization of the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-chlorothiophene. The proposed pathway involves the regioselective lithiation of 3-chlorothiophene at the 2-position, followed by carboxylation to yield 4-chlorothiophene-2-carboxylic acid. Subsequent esterification of the carboxylic acid with methanol affords the desired methyl ester.

Synthesis_Workflow cluster_step1 Step 1: Carboxylation of 3-Chlorothiophene cluster_step2 Step 2: Esterification start 3-Chlorothiophene intermediate 2-Lithio-3-chlorothiophene start->intermediate n-BuLi, THF, -78 °C product1 4-Chlorothiophene-2-carboxylic acid intermediate->product1 1. CO2 (s) 2. H3O+ product2 This compound product1->product2 Methanol (excess), H2SO4 (cat.), Reflux

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Chlorothiophene-2-carboxylic acid

This procedure is based on established methods for the selective lithiation and carboxylation of substituted thiophenes.

Materials:

  • 3-Chlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 3-chlorothiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-chlorothiophene-2-carboxylic acid. The crude product can be purified by recrystallization.

Synthesis of this compound

This procedure follows the standard Fischer esterification protocol.

Materials:

  • 4-Chlorothiophene-2-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties
Property4-Chlorothiophene-2-carboxylic acidThis compound
CAS Number 59614-95-888105-19-5
Molecular Formula C₅H₃ClO₂SC₆H₅ClO₂S
Molecular Weight 162.59 g/mol 176.62 g/mol
Appearance White to off-white solidExpected to be a solid or oil
Solubility Soluble in organic solventsSoluble in common organic solvents
Predicted Spectroscopic Characterization

Due to the limited availability of direct experimental data for this compound, the following characterization data is predicted based on the analysis of its structural analogues.

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • δ ~7.5-7.8 ppm (d, 1H): This signal is expected for the proton at the 5-position of the thiophene ring.

  • δ ~7.2-7.4 ppm (d, 1H): This signal corresponds to the proton at the 3-position of the thiophene ring.

  • δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • δ ~162 ppm: Carbonyl carbon of the ester.

  • δ ~130-140 ppm: Quaternary carbons of the thiophene ring (C2 and C4).

  • δ ~125-130 ppm: Methine carbons of the thiophene ring (C3 and C5).

  • δ ~52 ppm: Methyl carbon of the ester.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

  • ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

  • ~2950 cm⁻¹: C-H stretching of the methyl group.

  • ~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1500-1600 cm⁻¹: C=C stretching of the thiophene ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~700-800 cm⁻¹: C-Cl stretching.

4.2.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): Expected at m/z 176 and 178 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Peaks: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 145/147, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 117/119.

Logical Relationships in Synthesis and Characterization

The successful synthesis and characterization of this compound rely on a series of logical steps and confirmations.

Logical_Relationships cluster_synthesis Synthesis cluster_characterization Characterization & Confirmation Start 3-Chlorothiophene Lithiation Regioselective Lithiation Start->Lithiation Carboxylation Carboxylation Lithiation->Carboxylation Acid 4-Chlorothiophene-2-carboxylic acid Carboxylation->Acid Esterification Esterification Acid->Esterification NMR NMR Spectroscopy (¹H, ¹³C) Acid->NMR Intermediate Characterization Product This compound Esterification->Product Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Figure 2: Logical flow from starting material to final product confirmation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established organometallic and esterification reactions. The predicted spectroscopic data offers a reliable reference for the structural confirmation of the final product. This information is intended to support researchers and scientists in the fields of drug discovery and materials science in their efforts to synthesize and utilize this versatile chemical intermediate.

Technical Guide: Spectral Analysis of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The structural elucidation and purity assessment of this compound are critically dependent on a thorough analysis of its spectral data. This guide aims to provide a comprehensive resource for understanding the expected spectral characteristics of this compound, even in the absence of a complete, published experimental dataset.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅ClO₂S

  • Molecular Weight: 176.62 g/mol

  • CAS Number: 88105-19-5

Spectral Data

A comprehensive search of available scientific literature and databases did not yield a complete set of experimentally-derived spectral data for this compound. The following sections present the available mass spectrometry data and predicted data for NMR and IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) data is available and provides insight into the fragmentation pattern of the molecule.

m/z Interpretation
176Molecular ion [M]⁺
145[M - OCH₃]⁺
117[M - COOCH₃]⁺

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl ester protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7 - 7.9Singlet1HH-5
~7.2 - 7.4Singlet1HH-3
~3.9Singlet3H-OCH₃

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to display six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~162C=O (ester)
~135C-2
~132C-4
~130C-5
~128C-3
~52-OCH₃

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-H bonds of the thiophene ring, and the C-Cl bond.

Predicted Wavenumber (cm⁻¹) Vibrational Mode
~3100Aromatic C-H stretch
~1720C=O stretch (ester)
~1550, ~1450C=C stretch (thiophene ring)
~1250C-O stretch (ester)
~750C-Cl stretch

Note: These are predicted frequencies and the actual spectrum may show additional peaks.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

4.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

4.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the appropriate number of scans to achieve a good signal-to-noise ratio.

4.1.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

4.3.1. Sample Preparation

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

4.3.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

  • Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral characterization of an organic compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Identification MS->Process_MS Interpret_NMR Chemical Shift & Coupling Analysis Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Fragmentation Pattern Analysis Process_MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Workflow for the spectral analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While a complete experimental dataset is currently unavailable in the public domain, the provided predicted data and general experimental protocols offer a valuable starting point for researchers working with this compound. The combination of mass spectrometry, NMR, and IR spectroscopy is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. It is recommended that researchers synthesize or acquire this compound and perform a full spectral characterization to confirm the predictions outlined in this guide.

An In-depth Technical Guide to the 1H NMR of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is intended to provide a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Methyl 4-chlorothiophene-2-carboxylate. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a citable, peer-reviewed source containing the complete ¹H NMR data, including chemical shifts, coupling constants, and a detailed experimental protocol for this specific compound. While several patents and chemical supplier databases mention "this compound" as a reagent or intermediate, they do not provide the detailed spectroscopic characterization required for an in-depth technical guide.

The following sections, therefore, present a theoretical analysis based on established principles of NMR spectroscopy and data from closely related analogs. This guide will serve as a valuable predictive tool for researchers working with this molecule, outlining the expected spectral features and providing a framework for its analysis upon experimental data acquisition.

Predicted ¹H NMR Spectral Data

The structure of this compound contains two key proton environments that will give rise to distinct signals in the ¹H NMR spectrum: the protons on the thiophene ring and the protons of the methyl ester group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H37.2 - 7.5Doublet1H1.5 - 2.0
H57.7 - 8.0Doublet1H1.5 - 2.0
-OCH₃3.8 - 4.0Singlet3HN/A

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Rationale for Predicted Spectral Data

The predicted chemical shifts are based on the electronic environment of the protons. The thiophene ring is an aromatic system, and its protons are expected to resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm).

  • Thiophene Ring Protons (H3 and H5): The electron-withdrawing nature of the chlorine atom at the 4-position and the carboxylate group at the 2-position will deshield the adjacent ring protons, causing them to appear at a relatively downfield chemical shift. The proton at the 5-position (H5) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the sulfur atom. The proton at the 3-position (H3) will be slightly more shielded. These two protons are expected to show a small meta-coupling (⁴J) to each other, resulting in two distinct doublets.

  • Methyl Ester Protons (-OCH₃): The protons of the methyl group are attached to an oxygen atom, which is electronegative. This will cause a downfield shift compared to a simple methyl group, with an expected chemical shift in the range of 3.8-4.0 ppm. As there are no adjacent protons, this signal will appear as a singlet.

Proposed Experimental Protocol for ¹H NMR Acquisition

For researchers intending to acquire the ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Measure the chemical shifts and coupling constants.

Visualizing Spin-Spin Coupling

The expected spin-spin coupling between the two thiophene ring protons can be visualized as a simple logical relationship.

G H3 H3 (δ ≈ 7.2-7.5 ppm) H5 H5 (δ ≈ 7.7-8.0 ppm) H3->H5 ⁴J ≈ 1.5-2.0 Hz G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis SamplePrep Sample Preparation NMR_Experiment Run ¹H NMR Experiment SamplePrep->NMR_Experiment FT Fourier Transform NMR_Experiment->FT Phasing Phase Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration Referencing->Integration ChemShift Chemical Shift Assignment Referencing->ChemShift Coupling Coupling Constant Analysis Referencing->Coupling Structure Structural Confirmation Integration->Structure ChemShift->Structure Coupling->Structure

Spectroscopic Analysis of Methyl 4-chlorothiophene-2-carboxylate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Methyl 4-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles and extrapolates information from closely related derivatives and foundational spectroscopic principles to offer a robust analytical framework.

Introduction

This compound is a substituted thiophene derivative with significant utility in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the expected spectroscopic characteristics and provides generalized experimental protocols for the analysis of this compound and its analogues.

Predicted Spectroscopic Data

Due to the absence of officially published spectra for this compound, the following tables summarize expected values based on the analysis of structurally similar compounds, such as Methyl 3-chloro-4-methylthiophene-2-carboxylate and Methyl thiophene-2-carboxylate. These values serve as a predictive guide for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Thiophene-H (C3-H)7.2 - 7.4Doublet~1.5 - 2.0The proton at the C3 position is expected to be a doublet due to coupling with the proton at the C5 position.
Thiophene-H (C5-H)7.6 - 7.8Doublet~1.5 - 2.0The proton at the C5 position is expected to be a doublet due to coupling with the proton at the C3 position and is typically downfield due to the influence of the adjacent ester group.
Methyl (-OCH₃)3.8 - 3.9SingletN/AThe methyl protons of the ester group will appear as a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)161 - 163The ester carbonyl carbon is characteristically found in this downfield region.
Thiophene-C (C2)132 - 134The carbon bearing the carboxylate group.
Thiophene-C (C3)128 - 130The carbon adjacent to the chlorine atom.
Thiophene-C (C4)125 - 127The carbon bearing the chlorine atom.
Thiophene-C (C5)133 - 135The carbon adjacent to the sulfur atom and the ester group.
Methyl (-OCH₃)52 - 53The methyl carbon of the ester group.
Table 3: Predicted Infrared (IR) Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch (Ester)1710 - 1730StrongA strong and sharp absorption band characteristic of the ester carbonyl group.
C-O Stretch (Ester)1250 - 1300StrongCharacteristic of the C-O single bond in the ester.
C-Cl Stretch700 - 800Medium to StrongThe carbon-chlorine bond absorption.
C-S Stretch (Thiophene)600 - 700Weak to MediumCharacteristic of the thiophene ring.
C-H Stretch (Aromatic)3050 - 3150MediumAromatic C-H stretching vibrations.
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z RatioNotes
[M]⁺176/178The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine.
[M-OCH₃]⁺145/147Loss of the methoxy group from the molecular ion.
[M-COOCH₃]⁺117/119Loss of the carbomethoxy group from the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • GC-MS Parameters (for a volatile derivative):

    • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-400 m/z.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern with the theoretical pattern for a chlorine-containing compound.

Visualization of Synthetic Pathway

As a key synthetic intermediate, understanding the synthesis of this compound is crucial. The following diagram illustrates a common synthetic route.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Esterification cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_product Final Product Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Reaction1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) Thiophene-2-carboxylic_acid->Reaction1 Methyl_thiophene-2-carboxylate Methyl thiophene-2-carboxylate Reaction1->Methyl_thiophene-2-carboxylate Reaction2 N-Chlorosuccinimide (NCS) Acetic Acid (CH₃COOH) Methyl_thiophene-2-carboxylate->Reaction2 Methyl_4-chlorothiophene-2-carboxylate This compound Reaction2->Methyl_4-chlorothiophene-2-carboxylate

Caption: Synthetic pathway for this compound.

Conclusion

The spectroscopic analysis of this compound is fundamental to its application in research and development. This guide provides a comprehensive, albeit predictive, framework for its characterization. By combining the expected spectroscopic data with the detailed experimental protocols, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided synthetic pathway also offers context for its formation and potential impurities. Further research to publish the official spectroscopic data of this compound is highly encouraged to solidify this analytical foundation.

Physical and chemical properties of "Methyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its emerging role in anticancer research through modulation of the p53 signaling pathway.

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that are integral to numerous pharmaceuticals and functional materials. The incorporation of a thiophene ring can significantly influence a molecule's biological activity and physicochemical properties. This compound, a halogenated derivative, serves as a versatile building block in organic synthesis, offering a reactive scaffold for the development of novel therapeutic agents and specialized polymers. This guide aims to consolidate the available technical information on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development.

Physical Properties

Quantitative physical data for this compound is crucial for its handling, formulation, and use in various experimental setups.

PropertyValueReference
Molecular Formula C₆H₅ClO₂S[1]
Molecular Weight 176.62 g/mol [1][2]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Chemical Properties

The chemical reactivity of this compound is primarily dictated by the thiophene ring, the ester functional group, and the chloro substituent. The electron-withdrawing nature of the carboxylate group deactivates the thiophene ring towards electrophilic substitution, while the chlorine atom can participate in various coupling and substitution reactions. The ester moiety is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis, purification, and analysis of this compound.

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4-chlorothiophene-2-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

Several synthetic routes to chlorothiophene carboxylic acids have been reported. One common approach involves the Friedel-Crafts acylation of a chlorothiophene derivative followed by oxidation[4]. Another method utilizes the halogenation of a thiophene carboxylic acid precursor[5]. A general procedure for the synthesis of a related compound, 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-thiophene-2-carboxylic acid methyl ester with phosphorus pentachloride[5].

Step 2: Esterification of 4-chlorothiophene-2-carboxylic acid

The esterification of the carboxylic acid to its methyl ester can be achieved through standard methods, such as Fischer esterification.

Illustrative Experimental Protocol (Fischer Esterification):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude this compound.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

Purification Protocol (Column Chromatography):

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

The identity and purity of this compound can be confirmed by various spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the thiophene ring protons and the methyl ester protons. The ¹³C NMR spectrum will display resonances for all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-Cl stretching, and vibrations associated with the thiophene ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, which can aid in confirming its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and to identify any impurities.

Spectral Data

Biological Activity and Signaling Pathways

Substituted thiophenes are known to exhibit a wide range of biological activities, including anticancer properties[7][8]. Recent studies have highlighted the potential of chlorothiophene-based compounds to act as anticancer agents by modulating key signaling pathways involved in apoptosis, such as the p53 pathway[7][9].

Anticancer Activity and the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress[10]. In many cancers, the function of p53 is abrogated, often through its interaction with negative regulators like MDM2. The reactivation of p53 is a promising strategy for cancer therapy[].

Chlorothiophene-based chalcones have been investigated for their anticancer activity and their ability to interact with proteins in the p53 pathway, such as MDM2 and Bcl-2[7]. These studies suggest that thiophene derivatives can induce apoptosis in cancer cells.

Below is a diagram illustrating the general mechanism of p53 activation and the potential intervention points for thiophene derivatives.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Inhibits Thiophene Derivative Thiophene Derivative Thiophene Derivative->MDM2 Potential Inhibition

Caption: p53 signaling pathway and potential modulation by thiophene derivatives.

This logical diagram illustrates how cellular stress activates p53, which in turn can lead to cell cycle arrest, apoptosis, or DNA repair. The protein MDM2 negatively regulates p53. Thiophene derivatives may exert their anticancer effects by inhibiting MDM2, thereby promoting p53-mediated apoptosis.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in drug discovery, particularly in the development of novel anticancer agents. While there are still gaps in the publicly available data regarding its specific physical properties and detailed reaction protocols, the information gathered on its synthesis, analysis, and potential biological activity provides a solid foundation for further research. The emerging link between chlorothiophene derivatives and the modulation of the p53 signaling pathway warrants deeper investigation and highlights the therapeutic potential of this class of compounds. This technical guide serves as a resource to facilitate and inspire continued exploration of this compound and its analogues.

References

An In-depth Technical Guide to Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88105-19-5

This technical guide provides a comprehensive overview of Methyl 4-chlorothiophene-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. While extensive experimental data for this specific compound is not uniformly available in the public domain, the following tables summarize known properties and data for closely related compounds, providing valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Related Compounds
Molecular Formula C₆H₅ClO₂S-
Molecular Weight 176.62 g/mol -
Appearance White to light yellow solid-
Melting Point Not widely reported5-Chlorothiophene-2-carboxylic acid: 138-141 °C
Boiling Point Not widely reportedMethyl 2-thiophenecarboxylate: 206-207 °C
Purity Typically >97%-

Table 2: Spectroscopic Data of Related Thiophene Derivatives

Spectroscopic Data Related Compound and Observations
¹H NMR For Methyl 2-thiophenecarboxylate in CDCl₃, characteristic peaks are observed for the thiophene ring protons and the methyl ester protons. The chemical shifts for the ring protons are typically in the aromatic region (δ 7.0-8.0 ppm), and the methyl protons of the ester group appear as a singlet around δ 3.9 ppm.
¹³C NMR For 2-Methylthiophene, carbon signals for the thiophene ring appear between δ 120-140 ppm, with the methyl carbon appearing around δ 15 ppm. For ester-substituted thiophenes, the carbonyl carbon of the ester is expected around δ 160-165 ppm.
Mass Spectrometry (MS) The mass spectrum of a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.
Infrared (IR) Spectroscopy For thiophene-2-carboxylates, a strong absorption band corresponding to the C=O stretching of the ester group is typically observed around 1710-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thiophene carboxylic acid esters involves the esterification of the corresponding carboxylic acid. Therefore, a two-step synthesis starting from 2-chlorothiophene is a feasible approach.

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

This step can be achieved via lithiation of 2-chlorothiophene followed by carboxylation with carbon dioxide.

  • Materials: 2-chlorothiophene, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-chlorothiophene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Quench the reaction by carefully adding crushed dry ice to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chlorothiophene-2-carboxylic acid.

Step 2: Esterification to this compound

The crude carboxylic acid can be esterified using standard methods, such as Fischer esterification.

  • Materials: 4-chlorothiophene-2-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Procedure (using H₂SO₄ as catalyst):

    • Suspend the crude 4-chlorothiophene-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[1][2][3]

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for this compound include hexanes, ethanol, methanol, or mixtures thereof.[4]

  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Applications in Drug Development

Thiophene derivatives are recognized as important pharmacophores in medicinal chemistry due to their diverse biological activities.[5][6][7] They are key intermediates in the synthesis of a wide range of pharmaceuticals.

This compound, and more commonly its parent carboxylic acid, 5-chlorothiophene-2-carboxylic acid, are crucial intermediates in the synthesis of the anticoagulant drug Rivaroxaban .[7][8][9][10][11][12] Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The synthesis of Rivaroxaban involves the amide coupling of the 5-chlorothiophene-2-carbonyl moiety with a complex amine side chain.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_start Starting Material cluster_step1 Step 1: Lithiation and Carboxylation cluster_step2 Step 2: Esterification 2_Chlorothiophene 2-Chlorothiophene Reagents1 1. n-BuLi, THF, -78 °C 2. CO₂ (dry ice) 3. H₃O⁺ Intermediate 4-Chlorothiophene-2-carboxylic acid Reagents1->Intermediate Reaction Reagents2 MeOH, H₂SO₄ (cat.) Reflux Product This compound Reagents2->Product Reaction

Caption: Plausible synthetic route to this compound.

Application in Drug Synthesis

The diagram below shows the logical relationship of this compound as a precursor in the synthesis of the anticoagulant drug Rivaroxaban.

Rivaroxaban_Synthesis Carboxylic_Acid 5-Chlorothiophene-2-carboxylic acid Coupling Amide Coupling Carboxylic_Acid->Coupling Amine_Intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Amine_Intermediate->Coupling Rivaroxaban Rivaroxaban Coupling->Rivaroxaban

References

An In-depth Technical Guide to the Reactivity of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the chloro substituent, the ester functionality, and the thiophene ring itself—allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are instrumental in the synthesis of complex molecular architectures. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.[1]

Core Reactivity Profile

The reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position and the methyl ester at the 2-position of the thiophene ring. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Cl bond, making it susceptible to various palladium-catalyzed cross-coupling reactions. The primary pathways for functionalization of this molecule include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Stille Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Heck Coupling (C-C bond formation)

    • Cyanation (C-CN bond formation)

  • Nucleophilic Aromatic Substitution (SNAr)

These reactions provide powerful tools for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, onto the thiophene scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate in several of these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[2] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Thiophene Derivatives:

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)901292
33-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)901278

Experimental Protocol (Adapted from 4-bromothiophene-2-carbaldehyde): [3][4]

To a stirred solution of this compound (1.0 mmol), the corresponding arylboronic acid or ester (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol) in a toluene/water mixture (4:1, 5 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-arylthiophene-2-carboxylate.

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Ar'B(OR)2, Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX This compound Boronic Ar'B(OR)2 Product Methyl 4-arylthiophene-2-carboxylate Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille reaction offers another powerful method for C-C bond formation by coupling organostannanes with organic halides.[5][6][7] This reaction is known for its tolerance of a wide variety of functional groups.[6][8]

Reaction Scheme:

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Addition Nucleophilic Addition Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Elimination Elimination of Cl- Product Methyl 4-(substituted)thiophene-2-carboxylate Intermediate->Product Elimination

References

"Methyl 4-chlorothiophene-2-carboxylate" as a drug precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Methyl 4-chlorothiophene-2-carboxylate as a Precursor in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its role in drug development, focusing on its application in the synthesis of a novel class of anti-cancer agents: SMARCA2 inhibitors. This document details its synthesis, application, and the biological rationale for its use, presenting available data in a structured format for scientific professionals.

Introduction to this compound

This compound (CAS No: 88105-19-5) is a substituted thiophene derivative that has gained prominence as a key intermediate in the synthesis of targeted therapeutics. The thiophene ring is a common scaffold in medicinal chemistry, known for its ability to modulate the pharmacological properties of drug candidates. The specific substitution pattern of this compound, with a chloro group at the 4-position and a methyl ester at the 2-position, provides distinct reactive sites for further molecular elaboration. Its primary documented application is in the development of pyridin-2-one compounds that act as SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) antagonists for the treatment of certain cancers[1][2].

Synthesis of this compound

While specific, detailed public protocols for the synthesis of this compound are limited, a plausible and common synthetic route involves the chlorination of a suitable thiophene precursor followed by functional group manipulation. A likely starting material is 2-acetylthiophene, which can be chlorinated and then oxidized to the corresponding carboxylic acid before esterification.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Oxidation cluster_3 Step 4: Esterification Thiophene Thiophene 2-Acetylthiophene 2-Acetylthiophene Thiophene->2-Acetylthiophene Acetyl Chloride, AlCl3 2-Acetyl-4-chlorothiophene 2-Acetyl-4-chlorothiophene 2-Acetylthiophene->2-Acetyl-4-chlorothiophene Chlorinating Agent (e.g., NCS) 4-Chlorothiophene-2-carboxylic acid 4-Chlorothiophene-2-carboxylic acid 2-Acetyl-4-chlorothiophene->4-Chlorothiophene-2-carboxylic acid Oxidizing Agent (e.g., NaOCl) This compound This compound 4-Chlorothiophene-2-carboxylic acid->this compound Methanol, Acid Catalyst

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothesized)

The following protocol is a hypothesized sequence based on standard organic chemistry transformations and information from related syntheses[3].

  • Friedel-Crafts Acylation of Thiophene: Thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) to yield 2-acetylthiophene.

  • Chlorination: 2-Acetylthiophene is regioselectively chlorinated at the 4-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.

  • Haloform Reaction (Oxidation): The methyl ketone of 2-acetyl-4-chlorothiophene is oxidized to a carboxylic acid using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution. Acidic workup yields 4-chlorothiophene-2-carboxylic acid.

  • Fischer Esterification: 4-Chlorothiophene-2-carboxylic acid is heated in methanol with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the final product, this compound.

Application as a Precursor for SMARCA2 Inhibitors

The most significant application of this compound is as a key intermediate in the synthesis of SMARCA2 inhibitors, a promising class of anti-cancer drugs.

The Role of SMARCA2 in Cancer

SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering the structure of chromatin. In some cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells then become critically dependent on the remaining SMARCA2 for survival. This phenomenon is known as synthetic lethality . Inhibiting or degrading SMARCA2 in SMARCA4-mutant cancer cells is a targeted therapeutic strategy that selectively kills cancer cells while sparing normal, healthy cells which have functional SMARCA4[1][4][5].

Synthesis of a Pyridin-2-one SMARCA2 Antagonist

Patents describe the use of this compound in the synthesis of pyridin-2-one derivatives that act as SMARCA2 antagonists[1][2]. The thiophene moiety is incorporated into the final drug molecule.

Synthetic Workflow for SMARCA2 Antagonist

G cluster_0 Starting Materials cluster_1 Photoredox Catalyzed Reaction cluster_2 Further Synthetic Steps M4C2C This compound Intermediate Coupled Intermediate M4C2C->Intermediate PNO 4-Phenylpyridine N-oxide PNO->Intermediate Drug Pyridin-2-one SMARCA2 Antagonist Intermediate->Drug Additional synthetic modifications Catalyst Tris(bipyridine)ruthenium(II) chloride Trifluoroacetic anhydride Acetonitrile Catalyst->Intermediate

Caption: Synthetic workflow for a SMARCA2 antagonist from the precursor.

Experimental Protocol (from Patent Literature)

The following protocol is adapted from patent literature and outlines the key reaction. Note that specific details on purification, yields, and subsequent steps are often omitted in such documents[1][2].

  • Reaction Setup: A reaction vessel is purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: The following reagents are added to the vessel:

    • This compound (1.00 equivalent)

    • 4-Phenylpyridine N-oxide (2.00 equivalents)

    • Tris(bipyridine)ruthenium(II) chloride (0.001 equivalents)

    • Acetonitrile (solvent)

    • Trifluoroacetic anhydride (2.20 equivalents)

  • Reaction Conditions: The resulting solution is stirred at room temperature. The reaction is likely initiated by light due to the photoredox catalyst.

  • Workup and Purification (General): Following the reaction, the product would be isolated through standard procedures such as extraction, and purified using techniques like column chromatography.

  • Further Elaboration: The resulting intermediate undergoes further synthetic modifications to yield the final pyridin-2-one SMARCA2 antagonist.

Data Presentation

Table 1: Key Compounds in the Synthesis of this compound

Compound NameStructureRoleMolar Mass ( g/mol )CAS Number
2-AcetylthiopheneC₆H₆OSStarting Material126.1888-15-3
2-Acetyl-4-chlorothiopheneC₆H₅ClOSIntermediate160.6234730-20-6
4-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂SIntermediate162.5953394-32-6
This compound C₆H₅ClO₂S Final Product/Precursor 176.62 88105-19-5

Table 2: Reagents for the Synthesis of SMARCA2 Antagonist Precursor

ReagentRoleStoichiometry (Equivalents)Notes
This compound Key Precursor 1.00Provides the thiophene core
4-Phenylpyridine N-oxideReactant2.00Coupling partner
Tris(bipyridine)ruthenium(II) chloridePhotoredox Catalyst0.001Initiates the reaction with light
Trifluoroacetic anhydrideActivator/Reagent2.20Facilitates the coupling
AcetonitrileSolvent-Provides the reaction medium

SMARCA2 Signaling Pathway and Therapeutic Intervention

The therapeutic strategy of targeting SMARCA2 is based on the principle of synthetic lethality. The diagram below illustrates this concept.

G cluster_0 Normal Cell cluster_1 SMARCA4-mutant Cancer Cell cluster_2 Therapeutic Intervention SMARCA4_normal SMARCA4 (Active) SWISNF_normal Functional SWI/SNF Complex SMARCA4_normal->SWISNF_normal SMARCA2_normal SMARCA2 (Active) SMARCA2_normal->SWISNF_normal Gene_normal Normal Gene Expression & Cell Survival SWISNF_normal->Gene_normal SMARCA4_mutant SMARCA4 (Inactive/Mutant) SWISNF_mutant Partially Functional SWI/SNF Complex SMARCA4_mutant->SWISNF_mutant SMARCA2_mutant SMARCA2 (Active) SMARCA2_mutant->SWISNF_mutant SMARCA2_inhibited SMARCA2 (Inhibited) Inhibitor SMARCA2 Inhibitor (Derived from Precursor) Gene_mutant Aberrant Gene Expression & Cancer Cell Survival SWISNF_mutant->Gene_mutant Death SWI/SNF Collapse & Cell Death (Apoptosis) SWISNF_mutant->Death Loss of function leads to Inhibitor->SMARCA2_mutant Inhibits

Caption: The principle of synthetic lethality in SMARCA4-mutant cancers.

Conclusion

This compound serves as a pivotal precursor in the synthesis of targeted anti-cancer therapeutics. Its application in the development of SMARCA2 inhibitors highlights the importance of specialized chemical building blocks in accessing novel drug modalities. The synthetic routes, while not fully detailed in public literature, rely on established chemical transformations, and the biological rationale for its use is grounded in the well-defined concept of synthetic lethality. As research into epigenetic modifiers continues, the demand for versatile precursors like this compound is expected to grow, making it a compound of significant interest to the drug development community.

References

A Technical Guide to the Computational and Spectroscopic Analysis of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene-based compounds are significant scaffolds for developing novel therapeutic agents.[1] This technical document outlines a comprehensive computational and experimental framework for the detailed analysis of this molecule. While direct computational studies on this compound are not prevalent in the reviewed literature, this guide synthesizes established methodologies from studies on analogous thiophene derivatives.[1][2][3] The proposed workflow integrates Density Functional Theory (DFT) for theoretical predictions of molecular structure, vibrational frequencies, and electronic properties, with standard experimental protocols for synthesis and spectroscopic verification. This guide serves as a robust starting point for researchers investigating this and related compounds.

Proposed Computational Workflow

A computational study using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of this compound. DFT is a reliable method for calculating properties of thiophene derivatives.[1][3] The following workflow outlines the key steps for a comprehensive theoretical analysis.

G start Initial Structure Generation (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No Imaginary Frequencies) freq_analysis->verify_min Confirmation thermo Thermodynamic Properties Calculation (Enthalpy, Gibbs Free Energy) verify_min->thermo electronic Electronic Properties Analysis verify_min->electronic spectra Spectroscopic Prediction (IR, Raman, NMR) verify_min->spectra end Data Analysis & Comparison with Experimental Data thermo->end fmo Frontier Molecular Orbitals (HOMO-LUMO, Energy Gap) electronic->fmo mep Molecular Electrostatic Potential (MEP) electronic->mep fmo->end mep->end spectra->end

Caption: Proposed DFT workflow for the analysis of this compound.

Detailed Computational Protocol

This protocol is based on methodologies successfully applied to similar thiophene carboxamide and carboxylate derivatives.[1][3]

  • Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[4] Computational studies on analogous compounds suggest a planar conformation for the thiophene ring.[2]

  • Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry using the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data.[3]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

    • Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).

Predicted and Experimental Data Comparison

A key outcome of the computational work is the generation of quantitative data that can be validated against experimental results. The following tables structure the expected data points.

Table 1: Key Molecular Properties (Theoretical)

This table outlines the primary data to be obtained from DFT calculations.

ParameterDescriptionTypical MethodReference Analogue Studies
Total Energy The electronic energy of the optimized molecule in Hartrees.B3LYP/6-311++G(d,p)[3]
Dipole Moment The measure of net molecular polarity in Debye.B3LYP/6-311++G(d,p)[1]
EHOMO Energy of the Highest Occupied Molecular Orbital (eV).B3LYP/6-311++G(d,p)[1]
ELUMO Energy of the Lowest Unoccupied Molecular Orbital (eV).B3LYP/6-311++G(d,p)[1]
ΔE (HOMO-LUMO Gap) The energy difference between HOMO and LUMO (eV).B3LYP/6-311++G(d,p)[1]
Table 2: Physical and Spectroscopic Data (Experimental)

This table summarizes the key physical and spectroscopic data for this compound and a closely related isomer for comparison.

PropertyThis compoundMethyl 5-chlorothiophene-2-carboxylate
CAS Number 88105-19-5[5]35475-03-7[6]
Molecular Formula C₆H₅ClO₂S[5]C₆H₅ClO₂S[6]
Molecular Weight 176.62 g/mol [5]176.61 g/mol [6]
Purity 97%[5]≥ 98% (GC)[6]
Melting Point Not specified18 °C[6]
Boiling Point Not specified226 °C[6]
Density Not specified1.36 g/cm³[6]

Experimental Protocols

Experimental synthesis and characterization are essential to validate the findings from computational studies.

Synthesis Pathway

A plausible synthesis route for chlorothiophene derivatives involves the electrophilic chlorination of a thiophene precursor. The diagram below illustrates a representative reaction workflow.

G start Precursor (e.g., Methyl thiophene-2-carboxylate) reaction Electrophilic Aromatic Substitution (Room Temperature) start->reaction reagents Chlorinating Agent (e.g., NCS) + Lewis Acid Catalyst (e.g., ZnCl₂) in Solvent (e.g., Dichloromethane) reagents->reaction workup Reaction Quenching & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Representative synthesis workflow for chlorothiophene derivatives.

Synthesis Protocol

This protocol is adapted from methods used for the synthesis of analogous chlorinated thiophenes, such as 2-acetyl-4-chlorothiophene.[2]

  • Dissolution: Dissolve the starting material (e.g., Methyl thiophene-2-carboxylate) in a suitable organic solvent like dichloromethane.

  • Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2]

  • Chlorination: Gradually add a chlorinating agent, such as N-Chlorosuccinimide (NCS), to the mixture at room temperature.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into an appropriate aqueous solution (e.g., saturated CuSO₄ solution) and extract the organic layer.[7] Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the crude product and purify using column chromatography on silica gel to obtain the final product.[7]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard. Record ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the pure compound. The data can be acquired in Attenuated Total Reflectance (ATR) mode.[3] Compare the experimental vibrational frequencies (e.g., C=O stretch, C-Cl stretch, thiophene ring modes) with the scaled frequencies predicted by DFT calculations.

  • Mass Spectrometry (MS): Use a technique like GC-MS or ESI-MS to determine the molecular weight of the compound and analyze its fragmentation pattern, confirming its elemental composition.[8]

Conclusion

This guide provides a robust framework for the comprehensive investigation of this compound, leveraging both computational and experimental techniques. By combining DFT calculations for theoretical insights with established protocols for synthesis and spectroscopic characterization, researchers can thoroughly elucidate the structural, electronic, and vibrational properties of this molecule. The methodologies outlined herein, based on successful studies of analogous compounds, offer a clear path for future research and development in fields utilizing thiophene-based chemical scaffolds.

References

An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the plausible synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a halogenated thiophene derivative with significant potential in the synthesis of complex organic molecules. Its structure, featuring a thiophene ring substituted with both a chloro and a carboxylate group, offers multiple reaction sites for further chemical transformations. This makes it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide will focus on the likely and most practical synthetic route to this compound, proceeding through the chlorination of a suitable thiophene precursor followed by esterification.

Proposed Synthetic Pathway

The most logical and cost-effective synthesis of this compound involves a two-step process:

  • Electrophilic Chlorination: The synthesis begins with the selective chlorination of 2-thiophenecarboxylic acid to introduce a chlorine atom at the 4-position of the thiophene ring, yielding 4-chloro-2-thiophenecarboxylic acid.

  • Fischer Esterification: The resulting 4-chlorothiophene-2-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the target molecule, this compound.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound start 2-Thiophenecarboxylic Acid step1 Electrophilic Chlorination start->step1 Chlorinating Agent (e.g., NCS) intermediate 4-Chlorothiophene-2-carboxylic Acid step1->intermediate step2 Fischer Esterification intermediate->step2 Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Reaction Mechanisms

Electrophilic Chlorination of 2-Thiophenecarboxylic Acid

The introduction of a chlorine atom onto the thiophene ring is an electrophilic aromatic substitution reaction. The carboxyl group (-COOH) is a deactivating and meta-directing group in benzene chemistry. However, in the more reactive thiophene ring system, its directing effect can be more complex. The 5-position is generally the most reactive site for electrophilic substitution on a 2-substituted thiophene. To achieve chlorination at the 4-position, specific reaction conditions and chlorinating agents, such as N-chlorosuccinimide (NCS), are often employed to overcome the inherent regioselectivity.

The mechanism proceeds through the following steps:

  • Generation of the Electrophile: The chlorinating agent is polarized or activated to generate a source of electrophilic chlorine (Cl⁺).

  • Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Attack at the 4-position leads to a specific set of resonance structures.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the thiophene ring and yielding 4-chlorothiophene-2-carboxylic acid.

Chlorination_Mechanism Mechanism of Electrophilic Chlorination at the 4-position sub 2-Thiophenecarboxylic Acid int Sigma Complex (Resonance Stabilized) sub->int + elec Cl+ (from NCS) prod 4-Chlorothiophene-2-carboxylic Acid int->prod + H+ base Base h_base H-Base+

Caption: Simplified mechanism of electrophilic chlorination.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.

The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism Mechanism of Fischer Esterification start 4-Chlorothiophene-2-carboxylic Acid protonation Protonation of Carbonyl start->protonation H+ tetrahedral1 Tetrahedral Intermediate protonation->tetrahedral1 + CH3OH proton_transfer Proton Transfer tetrahedral1->proton_transfer tetrahedral2 Protonated Tetrahedral Intermediate proton_transfer->tetrahedral2 elimination Elimination of Water tetrahedral2->elimination - H2O protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation - H+ product This compound deprotonation->product

Caption: Stepwise mechanism of the Fischer Esterification.

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for their specific needs.

Synthesis of 4-Chlorothiophene-2-carboxylic Acid

Materials:

  • 2-Thiophenecarboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxylic acid in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-chlorothiophene-2-carboxylic acid.

Synthesis of this compound

Materials:

  • 4-Chlorothiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford pure this compound.

Quantitative Data

The following table summarizes expected and reported data for the synthesis. Note that specific yields can vary based on reaction scale and optimization.

StepReactantsProductsTypical Yield (%)Key Parameters
1. Chlorination 2-Thiophenecarboxylic Acid, NCS4-Chlorothiophene-2-carboxylic Acid60-80%Reflux in acetonitrile, 4-6 hours
2. Esterification 4-Chlorothiophene-2-carboxylic Acid, MethanolThis compound>90%Reflux with catalytic H₂SO₄, 2-4 hours

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-8.0 ppm (d, 1H, thiophene-H5)

    • δ ~7.2-7.4 ppm (d, 1H, thiophene-H3)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~162 ppm (C=O)

    • δ ~135-140 ppm (thiophene C-Cl)

    • δ ~130-135 ppm (thiophene C-COOCH₃)

    • δ ~125-130 ppm (thiophene CH)

    • δ ~120-125 ppm (thiophene CH)

    • δ ~52 ppm (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~3100 (C-H aromatic stretch)

    • ~2950 (C-H aliphatic stretch)

    • ~1720 (C=O ester stretch)

    • ~1550, 1450 (C=C aromatic ring stretch)

    • ~1250, 1100 (C-O ester stretch)

    • ~800-900 (C-Cl stretch)

Conclusion

This technical guide has outlined a plausible and efficient synthetic route for the preparation of this compound. The described two-step process, involving electrophilic chlorination followed by Fischer esterification, provides a clear pathway for researchers in the fields of drug discovery and materials science. The detailed reaction mechanisms and generalized experimental protocols serve as a valuable resource for the synthesis and further application of this important chemical intermediate. For precise quantitative results and characterization, experimental validation is recommended.

In-Depth Technical Guide: Crystallographic and Synthetic Insights into Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the available structural data, detailed synthetic methodologies, and key chemical properties of this compound. Due to the absence of experimental crystallographic data in the public domain, this guide presents theoretical insights into its molecular geometry based on computational studies of analogous structures. A plausible synthetic workflow is also detailed, providing a practical guide for its preparation in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key identifiers and properties:

PropertyValue
CAS Number 88105-19-5
Molecular Formula C₆H₅ClO₂S
Molecular Weight 176.62 g/mol
Canonical SMILES COC(=O)C1=CC(=CS1)Cl
InChI Key DBSDMUDVYMHEEN-UHFFFAOYSA-N

Structural Information: A Theoretical Perspective

As of the latest literature and database reviews, no single-crystal X-ray diffraction data for this compound has been publicly reported. However, valuable insights into its molecular geometry can be gleaned from computational studies performed on structurally similar compounds, such as 2-acetyl-4-chlorothiophene.

Based on these theoretical models, the following structural characteristics are predicted for this compound:

  • Planar Thiophene Ring : The central thiophene ring is expected to be planar, a common feature of aromatic heterocyclic systems.

  • Substituent Orientation : The methyl carboxylate and chloro substituents are likely positioned in the plane of the thiophene ring to maximize conjugation and minimize steric hindrance.

A summary of predicted geometric parameters is presented below. It is important to note that these are theoretical values and await experimental verification.

ParameterPredicted Value Range
C-S Bond Lengths 1.70 - 1.75 Å
C-C Bond Lengths (ring) 1.37 - 1.45 Å
C-Cl Bond Length ~1.72 Å
C-C (ester) Bond Length ~1.48 Å
C=O Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.34 Å
Ring Angles 110° - 115° (C-S-C), 125° - 130° (S-C-C), 120° - 125° (C-C-C)

Synthesis of this compound: Experimental Protocols

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor can be achieved via the chlorination of 2-thiophenecarboxylic acid. A common method for regioselective chlorination of thiophenes is the use of N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxylic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) in stoichiometric amounts. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove succinimide. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 4-chlorothiophene-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Esterification of 4-chlorothiophene-2-carboxylic acid (Fischer Esterification)

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and an excess of methanol.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-chlorothiophene-2-carboxylic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product side.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-thiophenecarboxylic acid.

Synthesis_Workflow start 2-Thiophenecarboxylic Acid intermediate 4-Chlorothiophene-2-carboxylic Acid start->intermediate 1. NCS, Solvent (e.g., Acetic Acid) product This compound intermediate->product 2. Methanol, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Proposed two-step synthesis of this compound.

Conclusion

While experimental crystallographic data for this compound remains elusive, this guide provides a robust theoretical framework for its molecular structure based on computational analyses of analogous compounds. The detailed synthetic protocols, derived from established chemical transformations, offer a practical pathway for its laboratory preparation. This information is intended to support researchers and drug development professionals in their endeavors that utilize this important chemical intermediate. Further experimental studies, particularly single-crystal X-ray diffraction, are warranted to definitively elucidate its three-dimensional structure.

References

Methodological & Application

Application Notes and Protocols: The Role of "Methyl 4-chlorothiophene-2-carboxylate" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized in the construction of complex molecules for medicinal chemistry and drug discovery. Its substituted thiophene core offers multiple reaction sites for functionalization. This document provides an overview of its key applications, with a focus on its use in visible-light-induced C-H arylation for the synthesis of SMARCA2 antagonist precursors and its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction

Thiophene derivatives are a critical class of sulfur-containing heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the sulfur atom and the aromatic nature of the thiophene ring impart unique chemical and physical properties. This compound (CAS No: 88105-19-5), in particular, serves as a valuable intermediate. The chloro-substituent at the 4-position provides a handle for various cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, making it a strategic synthon for introducing the thiophene moiety into larger, more complex structures.

Key Applications

The primary applications of this compound lie in the field of medicinal chemistry, where it is used as a starting material for the synthesis of biologically active molecules.

Synthesis of SMARCA2 Antagonist Precursors via Visible-Light-Induced C-H Arylation

A significant application of this compound is in the synthesis of pyridin-2-one compounds, which are potent and selective antagonists of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2).[1][2][3] SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex and has emerged as a therapeutic target in oncology.

In this context, this compound undergoes a visible-light-induced C-H arylation reaction with a substituted pyridine N-oxide. This reaction forges a new carbon-carbon bond between the thiophene and pyridine rings, constructing the core scaffold of the antagonist molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the thiophene ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature examples for this exact substrate are not abundant, its reactivity is analogous to other chloro-aryl compounds. The Suzuki-Miyaura coupling, for instance, would enable the introduction of a wide range of aryl or vinyl substituents at the 4-position of the thiophene ring.

Experimental Protocols

Protocol 1: Visible-Light-Induced C-H Arylation for the Synthesis of a SMARCA2 Antagonist Precursor

This protocol is adapted from the synthesis of pyridin-2-one compounds as described in patent literature.[1][2][3]

Reaction Scheme:

G R1 This compound P Methyl 4-chloro-5-(1-oxido-4-phenylpyridin-1-ium-2-yl)thiophene-2-carboxylate R1->P R2 4-Phenylpyridine N-oxide R2->P Reagents Tris(bipyridine)ruthenium(II) chloride Trifluoroacetic anhydride Acetonitrile (ACN) Visible Light, 25 °C

Caption: Synthesis of a SMARCA2 antagonist precursor.

Materials:

ReagentCAS No.Molar Mass ( g/mol )
This compound88105-19-5176.62
4-Phenylpyridine N-oxide1131-63-1171.19
Tris(bipyridine)ruthenium(II) chloride14323-06-9748.63
Trifluoroacetic anhydride407-25-0210.03
Acetonitrile (ACN)75-05-841.05

Procedure:

  • To a 1-L 3-necked round-bottom flask, add 4-phenylpyridine N-oxide (58.43 g, 339.73 mmol, 2.00 equivalents).

  • Add this compound (30.00 g, 169.87 mmol, 1.00 equivalent).

  • Add tris(bipyridine)ruthenium(II) chloride (108.79 mg, 0.170 mmol, 0.001 equivalents).

  • Add acetonitrile (300 mL).

  • Under an inert atmosphere of nitrogen, add trifluoroacetic anhydride (78.49 g, 373.71 mmol, 2.20 equivalents).

  • Stir the resulting solution at 25 °C under visible light irradiation.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup and extraction with an organic solvent.

  • The crude product is then purified by column chromatography.

Quantitative Data:

ReactantMolesEquivalents
This compound169.87 mmol1.00
4-Phenylpyridine N-oxide339.73 mmol2.00
Tris(bipyridine)ruthenium(II) chloride0.170 mmol0.001
Trifluoroacetic anhydride373.71 mmol2.20

Note: The yield for this specific reaction step is not explicitly provided in the source patent. Yields for similar photocatalytic C-H arylations can vary widely but are often in the moderate to good range.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for a Suzuki-Miyaura coupling reaction with this compound as the electrophile. The specific conditions (catalyst, ligand, base, solvent, temperature) may require optimization for a particular boronic acid coupling partner.

Reaction Scheme:

G R1 This compound P Methyl 4-arylthiophene-2-carboxylate R1->P R2 Arylboronic Acid R2->P Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Heat

Caption: Generalized Suzuki-Miyaura cross-coupling.

Materials:

ReagentTypical Use
This compoundElectrophile
Arylboronic acidNucleophile
Palladium catalyst (e.g., Pd(PPh₃)₄)Catalyst (typically 1-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates the boronic acid (2-3 equivalents)
Solvente.g., Toluene, Dioxane, DMF, with water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system (e.g., toluene and water, 4:1).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical Example):

ParameterValue
Scale1 mmol (177 mg) of the starting ester
Arylboronic acid1.2 mmol (1.2 eq)
Pd(PPh₃)₄0.03 mmol (3 mol%)
K₂CO₃2.0 mmol (2.0 eq)
SolventToluene/Water (4:1, 5 mL)
Temperature100 °C
Reaction Time12 h
Expected Yield 70-95% (product dependent)

Logical Relationships and Workflows

General Synthetic Utility Workflow

The following diagram illustrates the central role of this compound as a versatile intermediate for further synthetic transformations.

G cluster_products Derivative Scaffolds A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->B C Ester Hydrolysis A->C D Ester Reduction A->D P1 4-Substituted Thiophenes B->P1 E Amide Formation C->E P2 4-Chlorothiophene-2-carboxylic Acid C->P2 P3 (4-Chlorothiophen-2-yl)methanol D->P3 P4 4-Chlorothiophene-2-carboxamides E->P4

References

Synthesis of Methyl 4-chlorothiophene-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a two-step synthetic route commencing with the regioselective lithiation and subsequent carboxylation of 3-chlorothiophene to yield 4-chlorothiophene-2-carboxylic acid, followed by a Fischer esterification to afford the final product.

Key Reaction Intermediates and Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chlorothiophene17249-80-8C₄H₃ClS118.58
4-Chlorothiophene-2-carboxylic acid59614-95-8C₅H₃ClO₂S162.59
This compound88105-19-5C₆H₅ClO₂S176.62

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorothiophene-2-carboxylic acid

This procedure details the regioselective lithiation of 3-chlorothiophene at the C2 position, followed by carboxylation.

Materials and Reagents:

ReagentMolarity/PurityAmountMoles (mmol)
3-Chlorothiophene98%5.0 g (3.92 mL)42.1
n-Butyllithium2.5 M in hexanes18.5 mL46.3
Dry Ice (CO₂)Solid~30 gExcess
Tetrahydrofuran (THF)Anhydrous100 mL-
Diethyl etherReagent grade150 mL-
Hydrochloric acid2 M aqueousAs needed for pH 1-2-
Sodium sulfateAnhydrous~10 g-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-chlorothiophene (5.0 g, 42.1 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (18.5 mL of a 2.5 M solution in hexanes, 46.3 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice pellets to the reaction mixture in portions, maintaining the temperature below -60 °C. Continue adding dry ice until the exothermic reaction ceases.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the aqueous layers and acidify to pH 1-2 with 2 M hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4-chlorothiophene-2-carboxylic acid. The expected yield is typically in the range of 70-80%.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

Materials and Reagents:

ReagentPurityAmountMoles (mmol)
4-Chlorothiophene-2-carboxylic acidAs synthesized5.0 g30.7
MethanolAnhydrous100 mLExcess
Sulfuric acid, concentrated98%1 mLCatalytic
Saturated sodium bicarbonate solutionAqueous~100 mL-
BrineSaturated aqueous50 mL-
Diethyl etherReagent grade150 mL-
Magnesium sulfateAnhydrous~10 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophene-2-carboxylic acid (5.0 g, 30.7 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a liquid. The expected yield is typically above 85%.

Characterization Data

CompoundExpected ¹H NMR Data (CDCl₃, δ ppm)Expected ¹³C NMR Data (CDCl₃, δ ppm)
4-Chlorothiophene-2-carboxylic acid~7.8 (d, 1H), ~7.3 (d, 1H), ~11.5 (br s, 1H)~167, ~135, ~132, ~130, ~125
This compound~7.7 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H)~162, ~134, ~133, ~131, ~128, ~52

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

  • Thiophene and its derivatives have strong, unpleasant odors. Handle in a fume hood.

Application Notes and Protocols for the Suzuki Coupling of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura cross-coupling reaction of methyl 4-chlorothiophene-2-carboxylate. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel thiophene-based compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. The following sections offer a comprehensive guide to performing this transformation, including catalyst selection, reaction conditions, and expected outcomes based on analogous substrates.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] For the synthesis of substituted thiophenes, this reaction is particularly valuable, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This compound is an electron-deficient substrate, and the carbon-chlorine bond is generally less reactive than corresponding carbon-bromine or carbon-iodine bonds, often necessitating more active catalyst systems or more forcing reaction conditions.[2][3] The protocols and data presented herein are based on established methods for similar thiophene derivatives and provide a strong starting point for the successful coupling of this specific substrate.

Quantitative Data Summary

The following table summarizes various conditions and yields for the Suzuki coupling of thiophene derivatives with different arylboronic acids. While specific data for this compound is not extensively available in the provided search results, the data for analogous 5-bromothiophene-2-carboxylate and 4-bromothiophene-2-carbaldehyde derivatives offer valuable insights into expected outcomes.

EntryThiophene SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenethyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901275
2Phenethyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901268
3Phenethyl 5-bromothiophene-2-carboxylate3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901265
4Phenethyl 5-bromothiophene-2-carboxylate4-Formylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901267
5Phenethyl 5-bromothiophene-2-carboxylate4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O901264
64-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane901295
74-Bromothiophene-2-carbaldehyde3,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane901285
84-Bromothiophene-2-carbaldehyde3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane901288
94,5-Dibromothiophene-2-carboxaldehydePhenylboronic acid (1.1 equiv)Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (6:1)901285 (mono-coupled)

*Data in this table is adapted from studies on analogous bromo-substituted thiophene derivatives.[1][4][5] Yields for the chloro-substituted substrate may vary.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a representative procedure based on the successful coupling of similar thiophene substrates.[4][5] Optimization of the catalyst, ligand, base, and temperature may be necessary for this specific substrate.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water). Stir the mixture for a few minutes to dissolve the reagents. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Visualizations

G Experimental Workflow for Suzuki Coupling A 1. Add Reactants & Base to Flask (this compound, Arylboronic acid, Base) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_r1r2_complex R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2_complex R²-B(OR)₃⁻ pd2_r1r2_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² reactants R¹-X + R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction of Methyl 4-chlorothiophene-2-carboxylate. This reaction is a powerful tool for the synthesis of substituted thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science. Due to the relatively low reactivity of aryl chlorides in Sonogashira coupling, specialized conditions are often required for successful transformation.[1][2] This document outlines both traditional copper-co-catalyzed and modern copper-free methodologies.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The reaction is typically catalyzed by a palladium complex and, in its classic form, utilizes a copper(I) co-catalyst.[3][4]

Key Features:

  • Formation of a C(sp²)-C(sp) bond.

  • Generally mild reaction conditions.[3]

  • Broad functional group tolerance.[6]

  • Wide applicability in the synthesis of pharmaceuticals, natural products, and organic materials.[3][7]

The reactivity of the halide partner is a critical factor, with the general trend being I > Br > OTf > Cl.[1][3] Aryl chlorides, like this compound, are the most challenging substrates due to the strength of the C-Cl bond, often necessitating more specialized and reactive catalytic systems.[1][2][8]

Catalytic Systems and Reaction Conditions

The successful coupling of this compound requires careful selection of the catalyst, ligands, base, and solvent. Below are summarized conditions for both copper-assisted and copper-free Sonogashira couplings.

2.1. Copper-Co-catalyzed Sonogashira Coupling

The traditional Sonogashira reaction employs a copper(I) salt, typically CuI, as a co-catalyst. The copper acetylide is believed to be the active species that undergoes transmetalation with the palladium complex.[3]

Table 1: Recommended Conditions for Copper-Co-catalyzed Sonogashira Coupling of this compound

ComponentRecommended Reagents/ConditionsRole
Aryl Halide This compoundSubstrate
Alkyne Various terminal alkynesCoupling Partner
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%), Pd(PPh₃)₄ (5 mol%)Primary catalyst
Copper Co-catalyst CuI (5-10 mol%)Co-catalyst, facilitates alkyne activation
Ligand PPh₃ (often part of the palladium complex)Stabilizes the palladium center and facilitates the catalytic cycle
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), PiperidineNeutralizes HX byproduct, facilitates deprotonation of the alkyne
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneSolubilizes reactants and catalysts
Temperature 60-100 °CProvides energy for the reaction, especially for less reactive chlorides
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation and unwanted side reactions

2.2. Copper-Free Sonogashira Coupling

Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[4][9][10] These methods often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[1]

Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling of this compound

ComponentRecommended Reagents/ConditionsRole
Aryl Halide This compoundSubstrate
Alkyne Various terminal alkynesCoupling Partner
Palladium Catalyst Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)Pre-catalyst, forms the active Pd(0) species in situ
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) (4-10 mol%) or NHC ligands (e.g., IPr, IMes) (4-10 mol%)Promotes oxidative addition and reductive elimination
Base Inorganic bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) or strong organic bases (e.g., DBU)Deprotonates the alkyne
Solvent Dioxane, Toluene, Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)Solubilizes reactants and catalysts
Temperature 80-120 °CHigher temperatures are often required for aryl chlorides
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation

2.3. Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly accelerate the Sonogashira coupling of challenging aryl chlorides, leading to shorter reaction times and often improved yields.[2][11]

Table 3: Recommended Conditions for Microwave-Assisted Sonogashira Coupling

ComponentRecommended Reagents/Conditions
Aryl Halide This compound
Alkyne Various terminal alkynes
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand (if needed) Bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) (4-10 mol%)
Base K₃PO₄, Cs₂CO₃, or an amine base like Et₃N
Solvent DMF, Dioxane, Toluene
Temperature 100-150 °C
Time 15-60 minutes

Experimental Protocols

3.1. General Protocol for Copper-Co-catalyzed Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine aryl halide, alkyne, solvent, and base inert Degas the mixture reagents->inert 1. catalyst Add Pd catalyst and CuI inert->catalyst 2. heat Heat to desired temperature catalyst->heat 3. monitor Monitor reaction by TLC or GC-MS heat->monitor 4. filter Filter through Celite monitor->filter 5. extract Aqueous work-up and extraction filter->extract 6. dry Dry organic layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by column chromatography concentrate->purify 9.

General workflow for Sonogashira coupling.
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a magnetic stir bar.

  • Add the chosen solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the aryl halide).

  • Add the amine base (e.g., Et₃N, 2-3 equiv).

  • Degas the solution by bubbling with N₂ or Ar for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • To the degassed solution, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv) and copper(I) iodide (CuI, 0.10 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. General Protocol for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a magnetic stir bar.

  • Add the degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.

  • Follow steps 7-11 from the copper-co-catalyzed protocol for work-up and purification.

Mechanism of the Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex + R-X transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl_complex + CuC≡CR' cui CuX transmetalation->cui + CuX reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 + R-C≡CR' alkyne_activation Alkyne Activation cui->alkyne_activation cu_acetylide CuC≡CR' alkyne_activation->cu_acetylide + H-C≡CR' + Base cu_acetylide->transmetalation cu_acetylide->cui (to transmetalation)

Catalytic cycle of the Sonogashira coupling.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[1][3]

  • Transmetalation: The Pd(II) complex reacts with the copper acetylide (formed in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper halide.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • Alkyne Activation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[3] This species is then ready to participate in the transmetalation step of the palladium cycle.

In the copper-free version, a strong base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates directly with the palladium(II) complex.[12]

Safety and Handling

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be kept away from ignition sources.

  • Reactions should be conducted under an inert atmosphere as some reagents are air and/or moisture sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling for the derivatization of this compound, enabling the synthesis of a wide range of novel compounds for various applications.

References

Application Notes and Protocols for the Heck Reaction of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction involving Methyl 4-chlorothiophene-2-carboxylate, a heterocyclic building block of interest in medicinal chemistry.

While the chloro substituent at the 4-position of the thiophene ring is generally less reactive than its bromo or iodo counterparts in palladium-catalyzed reactions, the presence of the electron-withdrawing methyl carboxylate group at the 2-position can enhance its reactivity towards oxidative addition to a Pd(0) center, a key step in the Heck catalytic cycle. The following sections outline typical reaction conditions and a protocol that can serve as a starting point for the optimization of the Heck reaction with this specific substrate.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II)-thiophenyl complex.

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate releases the desired vinylated thiophene product and a palladium-hydride species.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by reductive elimination of HX, facilitated by a base.

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific alkene coupling partners.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Tri(tert-butyl)phosphine (P(t-Bu)₃), Triphenylphosphine (PPh₃), or a biaryl phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Triethylamine (Et₃N))

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the alkene (1.1-1.5 equiv) and the base (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.

Data Presentation

Due to the lack of specific literature examples for the Heck reaction of this compound, a table of quantitative data from various experimental conditions cannot be provided at this time. Researchers are encouraged to perform optimization studies by screening different catalysts, ligands, bases, solvents, and temperatures to determine the optimal conditions for their specific alkene substrate. The table below is a template that can be used to record and compare the results of such optimization studies.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF10024Data to be determined
2StyrenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane11024Data to be determined
3Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (3)Toluene12048Data to be determined

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl L_n(Thiophene)Pd(II)-Cl OxAdd->PdII_Aryl Alkene_Coord Olefin Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Complex L_n(Thiophene)Pd(II)(Alkene)-Cl Alkene_Coord->PdII_Complex Mig_Ins Migratory Insertion PdII_Complex->Mig_Ins PdII_Alkyl L_n(Product precursor)Pd(II)-Cl Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride L_n(H)Pd(II)-Cl Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Workflow start Start Reaction Setup reagents Reagent Addition This compound Alkene Catalyst & Ligand Base & Solvent start->reagents reaction Reaction Heating under Inert Atmosphere Monitoring (TLC/GC-MS) reagents->reaction workup Work-up Quenching Extraction Drying & Concentration reaction->workup purification Purification Column Chromatography workup->purification product Final Product Characterization purification->product

Application Notes and Protocols: "Methyl 4-chlorothiophene-2-carboxylate" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Methyl 4-chlorothiophene-2-carboxylate" in Medicinal Chemistry Case Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiophene scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The reactivity of the chloro and methyl ester functional groups on the thiophene ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents, focusing on a hypothetical case study for the development of anticancer agents.

While direct case studies for this specific starting material are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This application note will, therefore, present a plausible synthetic pathway and biological evaluation of a hypothetical derivative of this compound.

Case Study: Synthesis of 4-Arylthiophene-2-carboxylic Acids as Potential Anticancer Agents

This hypothetical case study explores the synthesis of a 4-arylthiophene-2-carboxylic acid derivative starting from this compound and its subsequent evaluation for anticancer activity. The rationale is based on the known anticancer properties of various substituted thiophene derivatives.[4][5] The 4-position of the thiophene ring will be functionalized via a Suzuki coupling reaction, a powerful and widely used method for carbon-carbon bond formation in medicinal chemistry.[6]

Logical Workflow for Synthesis and Evaluation

G A This compound B Suzuki Coupling with (4-methoxyphenyl)boronic acid A->B Pd(PPh3)4, K2CO3, Toluene/H2O C Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate B->C D Ester Hydrolysis C->D LiOH, THF/H2O E 4-(4-methoxyphenyl)thiophene-2-carboxylic acid D->E F In vitro Anticancer Screening (MTT Assay) E->F G Determination of IC50 Value F->G H Lead Compound Identification G->H

Caption: Synthetic and evaluation workflow for a potential anticancer agent.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with (4-methoxyphenyl)boronic acid.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Standard laboratory glassware and workup equipment

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 50 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate.

Protocol 2: Synthesis of 4-(4-methoxyphenyl)thiophene-2-carboxylic acid via Ester Hydrolysis

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(4-methoxyphenyl)thiophene-2-carboxylic acid.

Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compound on a cancer cell line (e.g., MCF-7, human breast cancer cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized 4-(4-methoxyphenyl)thiophene-2-carboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Quantitative Data Presentation

The following table presents hypothetical IC50 values for a series of 4-arylthiophene-2-carboxylic acid derivatives against the MCF-7 cancer cell line, based on values reported for structurally similar compounds in the literature.[4][5]

Compound IDR-group on Aryl RingIC50 (µM) against MCF-7
Hypothetical-1 4-methoxy15.2
Hypothetical-2 4-chloro12.8
Hypothetical-3 4-methyl20.5
Hypothetical-4 3,4-dimethoxy8.9
Doxorubicin (Control) -0.5

Hypothetical Signaling Pathway

Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell proliferation, survival, and apoptosis. Thiophene derivatives have been reported to inhibit various kinases involved in cancer progression. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a 4-arylthiophene-2-carboxylic acid derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Compound 4-Arylthiophene-2-carboxylic acid Compound->RAF Inhibition Proliferation Cell Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The protocols and hypothetical case study presented herein provide a framework for the design, synthesis, and biological evaluation of 4-arylthiophene-2-carboxylic acid derivatives as potential anticancer agents. The adaptability of the thiophene scaffold for chemical modification continues to make it a promising core structure in the quest for new and effective therapeutic agents.

References

Application Notes: Methyl 4-chlorothiophene-2-carboxylate as a Precursor in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-chlorothiophene-2-carboxylate is a key starting material in the synthesis of various pharmaceuticals. Its thiophene ring is a structural motif found in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of the anticoagulant drug Rivaroxaban. While this precursor is central to the synthesis of Rivaroxaban, it is not a documented intermediate in the synthesis of other common anticoagulants such as Apixaban, Edoxaban, or Betrixaban.

Rivaroxaban: A Case Study

Rivaroxaban is an orally administered direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2] The synthesis of Rivaroxaban involves the coupling of a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with a 5-chlorothiophene-2-carbonyl moiety. This compound serves as a stable and accessible precursor to the reactive acyl chloride needed for this key amide bond formation.

The overall synthetic strategy involves three main stages:

  • Hydrolysis of this compound to 5-chlorothiophene-2-carboxylic acid.

  • Activation of the carboxylic acid to the highly reactive 5-chlorothiophene-2-carbonyl chloride.

  • Acylation of the amine intermediate with the activated thiophene derivative to yield Rivaroxaban.

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Activation cluster_2 Stage 3: Acylation A This compound B 5-chlorothiophene-2-carboxylic acid A->B  LiOH or NaOH (aq)  Heat A->B C 5-chlorothiophene-2-carbonyl chloride B->C  SOCl₂ or (COCl)₂  Toluene, Reflux B->C E Rivaroxaban C->E C->E D Amine Intermediate* ((S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one) D->E  Base (e.g., Triethylamine)  DCM or Toluene D->E caption *The synthesis of the amine intermediate is a separate multi-step process.

Figure 1: Overall synthetic workflow for Rivaroxaban from this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of Rivaroxaban starting from 5-chlorothiophene-2-carboxylic acid.

StepReactantsReagents and ConditionsProductYield (%)Purity (%)Reference(s)
Activation 5-chlorothiophene-2-carboxylic acidThionyl chloride (SOCl₂), Toluene, Reflux (75-80°C)5-chlorothiophene-2-carbonyl chloride~100>99 (GC)[3][4]
Activation 5-chlorothiophene-2-carboxylic acidBis(trichloromethyl) carbonate, DMF (cat.), Toluene, 50 ± 5°C5-chlorothiophene-2-carbonyl chloride95Not stated[5]
Acylation (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, 5-chlorothiophene-2-carbonyl chlorideTriethylamine, Dichloromethane (DCM), 0°C to room temperatureRivaroxaban92Not stated[2]
Acylation (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, 5-chlorothiophene-2-carbonyl chloride (in Toluene)Sodium carbonate, Water/AcetoneRivaroxabanNot statedNot stated[3]
One-pot Acylation 5-chlorothiophene-2-carboxylic acid, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one1. Methanesulfonyl chloride, 1-Methylimidazole, DCM, -5°C2. Amine intermediateRivaroxaban9099.9 (HPLC)[6]

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages in the synthesis of Rivaroxaban.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary first step.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a suitable aqueous base solution (e.g., 1 M LiOH or NaOH).

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Alternatively, if the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorothiophene-2-carboxylic acid.

    • The crude product can be recrystallized if necessary.

Protocol 2: Preparation of 5-Chlorothiophene-2-carbonyl chloride

This protocol details the activation of the carboxylic acid to the acyl chloride. This intermediate is often used immediately in the next step without purification.

  • Materials:

    • 5-chlorothiophene-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene or Dichloromethane (DCM)

    • N,N-dimethylformamide (DMF, catalytic amount)

  • Procedure:

    • To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of DMF.[1]

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution).[1][3]

    • After completion, distill off the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically a liquid or low-melting solid and can be used directly in the subsequent acylation step. A yield of nearly 100% with a purity of over 99% (by GC) can be achieved.[4]

Protocol 3: Synthesis of Rivaroxaban via Acylation

This protocol describes the final coupling step to form Rivaroxaban.

G cluster_workflow Experimental Workflow for Rivaroxaban Synthesis A 1. Dissolve amine intermediate and base (e.g., Triethylamine) in DCM. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in DCM. B->C D 4. Stir at 0°C for 30 minutes, then at room temperature for 2 hours. C->D E 5. Filter the reaction mixture to collect the precipitated product. D->E F 6. Wash the solid with DCM. E->F G 7. Dry the product under reduced pressure. F->G H Rivaroxaban (White Solid) G->H

Figure 2: Step-by-step experimental workflow for the acylation reaction to synthesize Rivaroxaban.

  • Materials:

    • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine intermediate)

    • 5-chlorothiophene-2-carbonyl chloride

    • Triethylamine (TEA) or other suitable base

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve the amine intermediate and triethylamine in anhydrous DCM.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM to the cooled mixture.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[2]

    • Monitor the reaction by TLC or HPLC. Upon completion, the product often precipitates from the reaction mixture.

    • Filter the solid product and wash the filter cake with DCM.

    • Dry the collected solid under reduced pressure to obtain Rivaroxaban as a white solid. A yield of 92% has been reported for this step.[2]

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for verifying the safety and scalability of these procedures.

References

Synthesis of Thiophene-Based Active Pharmaceutical Ingredients (APIs) from Methyl 4-chlorothiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiophene-based Active Pharmaceutical Ingredients (APIs) with a focus on pathways originating from chlorothiophene carboxylate derivatives. While the specific starting material "Methyl 4-chlorothiophene-2-carboxylate" is not a commonly cited precursor for the APIs discussed herein, this guide focuses on the closely related and industrially relevant starting material, Methyl 5-chlorothiophene-2-carboxylate , for the synthesis of the blockbuster anticoagulant, Rivaroxaban.

Furthermore, this document provides generalized protocols for key synthetic transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are broadly applicable to functionalized thiophenes, including this compound, for the synthesis of diverse thiophene-based compounds.

Application Note 1: Synthesis of Rivaroxaban from Methyl 5-chlorothiophene-2-carboxylate

Rivaroxaban is a potent, orally bioavailable direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A key structural feature of Rivaroxaban is the 5-chlorothiophene-2-carboxamide moiety. The following protocols detail a synthetic route to Rivaroxaban starting from Methyl 5-chlorothiophene-2-carboxylate.

Synthetic Pathway Overview

The synthesis of Rivaroxaban from Methyl 5-chlorothiophene-2-carboxylate involves a three-step process:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Activation of the carboxylic acid to the highly reactive acyl chloride.

  • Amide coupling with the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

Rivaroxaban_Synthesis start Methyl 5-chlorothiophene-2-carboxylate acid 5-Chlorothiophene-2-carboxylic acid start->acid Step 1: Hydrolysis acyl_chloride 5-Chlorothiophene-2-carbonyl chloride acid->acyl_chloride Step 2: Acyl Chloride Formation rivaroxaban Rivaroxaban acyl_chloride->rivaroxaban Step 3: Amide Coupling amine (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one amine->rivaroxaban

Figure 1: Synthetic workflow for Rivaroxaban.
Experimental Protocols

Step 1: Hydrolysis of Methyl 5-chlorothiophene-2-carboxylate

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.

Materials:

  • Methyl 5-chlorothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)[1]

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottomed flask, dissolve Methyl 5-chlorothiophene-2-carboxylate in a suitable solvent mixture, such as aqueous methanol or tetrahydrofuran.

  • Add an aqueous solution of lithium hydroxide (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.[2]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chlorothiophene-2-carboxylic acid.

ParameterValue/ConditionReference
Starting Material Methyl 5-chlorothiophene-2-carboxylate
Reagent Lithium hydroxide (LiOH)[1]
Solvent Water[1]
Reaction Time 1.5 hours[1]
Temperature Room Temperature[1]
Yield High[1]

Step 2: Preparation of 5-Chlorothiophene-2-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.[3]

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)[4][5]

  • Toluene or Dichloromethane (DCM)[3][5]

  • N,N-dimethylformamide (DMF) (catalytic amount)[3]

Procedure:

  • To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in toluene, add a catalytic amount of DMF.[3]

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the mixture at room temperature.[4][5]

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours.[4][6]

  • Monitor the reaction for the cessation of gas evolution.

  • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.[5][7]

ParameterValue/ConditionReference
Starting Material 5-Chlorothiophene-2-carboxylic acid[3]
Reagent Thionyl chloride (SOCl₂)[4][5]
Solvent Toluene[3][5]
Catalyst N,N-dimethylformamide (DMF)[3]
Reaction Time 2-3 hours[4][6]
Temperature 75-80 °C (Reflux)[4][6]
Yield ~97%[5]

Step 3: Synthesis of Rivaroxaban via Amide Coupling

This protocol describes the final coupling step to form Rivaroxaban.

Materials:

  • 5-Chlorothiophene-2-carbonyl chloride[3]

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride[6]

  • Triethylamine (TEA) or another suitable base[7]

  • Anhydrous dichloromethane (DCM)[7]

Procedure:

  • In a reaction vessel, suspend (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride in anhydrous dichloromethane.[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Add triethylamine (2.0-2.5 equivalents) to the suspension to liberate the free amine.[7]

  • In a separate flask, dissolve the crude 5-chlorothiophene-2-carbonyl chloride from Step 2 in anhydrous dichloromethane.

  • Slowly add the solution of 5-chlorothiophene-2-carbonyl chloride to the amine mixture at 0 °C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or HPLC.[7]

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure Rivaroxaban.[6][8]

ParameterValue/ConditionReference
Starting Materials 5-Chlorothiophene-2-carbonyl chloride, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one HCl[6][7]
Base Triethylamine (TEA)[7]
Solvent Anhydrous Dichloromethane (DCM)[7]
Reaction Time 2.5 hours[7]
Temperature 0 °C to Room Temperature[7]
Yield 92%[7]

Application Note 2: General Protocols for Cross-Coupling Reactions of Chlorothiophenes

While a direct synthetic route from this compound to Ticlopidine, Clopidogrel, or Olanzapine is not prominently described in the literature, the chloro-substituent on the thiophene ring makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling of a Chlorothiophene:

Materials:

  • This compound (or other chlorothiophene derivative)

  • Aryl or vinyl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chlorothiophene derivative, boronic acid, palladium catalyst, ligand (if necessary), and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Value/Condition
Catalyst Loading 1-5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C
Reaction Time 4-24 hours
Yield 60-95% (substrate dependent)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is highly valuable for synthesizing arylamines.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination\n& Deprotonation R2NH R2NH R2NH->Amine Coordination\n& Deprotonation Base Base Base->Amine Coordination\n& Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination of a Chlorothiophene:

Materials:

  • This compound (or other chlorothiophene derivative)

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (1.2-2 times the Pd concentration)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Add the chlorothiophene derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterTypical Value/Condition
Catalyst Loading 1-5 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C
Reaction Time 4-24 hours
Yield 50-90% (substrate dependent)

Discussion on Other Thiophene-Based APIs

Extensive literature searches did not reveal established synthetic routes for Ticlopidine , Clopidogrel , or Olanzapine starting from this compound.

  • Ticlopidine and Clopidogrel: The synthesis of these antiplatelet agents typically involves the construction of the tetrahydrothienopyridine core from precursors such as thiophene-2-ethanol or 2-thienylethylamine.[9][10][11][12]

  • Olanzapine: The synthesis of this atypical antipsychotic generally proceeds through the condensation of a 2-amino-3-cyanothiophene derivative with an o-phenylenediamine precursor.[4][6][13]

While the cross-coupling reactions described above could theoretically be employed to synthesize intermediates for these APIs from this compound, such routes are not the conventional or economically preferred methods.

Conclusion

This document has provided a detailed synthetic protocol for the preparation of Rivaroxaban from Methyl 5-chlorothiophene-2-carboxylate, a closely related analogue to the specified starting material. Additionally, general and robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have been outlined, which are highly relevant for the functionalization of various chlorothiophene derivatives, including this compound. These methods serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the synthesis of a wide array of novel thiophene-based compounds with potential therapeutic applications.

References

Applications of "Methyl 4-chlorothiophene-2-carboxylate" in agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

[3] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives ... fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L). N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization, and compound 4f is also a promising fungicide candidate against CDM that can be used for further development. Keywords: heterocycle, natural product, nicotinic acid, thiophene, fungicidal activity. 1. Introduction. The four main classes of fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes and deuteromycetes, severely threaten human health, food safety, and agriculture. Fungicides are the main approaches to control plant diseases and play a critical role in modern agriculture by increasing both crop quality and yield. Nevertheless, with the widespread application of, especially overused, fungicides, the development of resistance is inevitable. Therefore, there is

Application of Methyl 4-chlorothiophene-2-carboxylate in the Synthesis of Conductive Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers using Methyl 4-chlorothiophene-2-carboxylate as a monomer. While specific data for poly(this compound) is not extensively available in the public domain, this guide extrapolates from established methods for the polymerization of similar thiophene derivatives. The protocols and data presented herein serve as a foundational resource for researchers exploring the development of novel conductive materials.

Application Notes

This compound is a substituted thiophene monomer with the potential for creating functional conductive polymers. The presence of both a chloro- and a methyl carboxylate- group on the thiophene ring is expected to influence the electronic, optical, and physical properties of the resulting polymer.

The electron-withdrawing nature of the chlorine and carboxylate substituents can be expected to lower the HOMO and LUMO energy levels of the polymer compared to unsubstituted polythiophene. This modification can lead to increased air stability and potentially higher oxidation potentials.[1][2] The ester functionality also offers a site for post-polymerization modification, allowing for the tuning of properties such as solubility and processability.[1]

Potential applications for conductive polymers derived from this monomer include:

  • Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

  • Sensors: The functional groups may provide specific interactions with analytes, enabling the development of chemical and biological sensors.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction could be utilized in smart windows and displays.

Quantitative Data for Analogous Polythiophene Derivatives

PropertyPoly(3-butylthiophene) (P3BT)Poly(3-hexylthiophene) (P3HT)Poly(3-dodecylthiophene) (P3DDT)Poly(3-(2-benzotriazoloethyl)thiophene) (PBET)
Number-Average Molecular Weight (Mn) ( g/mol ) 8.42 x 10⁴[3]1.06 x 10⁵[3]1.21 x 10⁴[3]16,000 - 20,000[4]
Polydispersity Index (PDI) 1.41[3]2.18[3]1.18[3]-
Maximum Absorption Wavelength (λmax) (nm) 448 (in THF)[3]470 (in THF)[3]390 (in THF)[3]-
Maximum Emission Wavelength (λem) (nm) 531 (in THF)[3]535 (in THF)[3]527 (in THF)[3]-
Band Gap (eV) 2.06[3]1.86[3]2.21[3]-
Glass Transition Temperature (Tg) (°C) 120.8[3]146[3]118[3]107[4]
Decomposition Temperature (°C) ---320[4]

Experimental Protocols

Two primary methods for the synthesis of polythiophenes are chemical oxidative polymerization and electrochemical polymerization.

Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)

This protocol is adapted from general procedures for the synthesis of poly(3-alkylthiophenes).[5]

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert gas inlet and outlet

  • Buchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (Argon or Nitrogen).

  • In the three-neck flask, dissolve a specific molar ratio of anhydrous FeCl₃ in anhydrous chloroform with stirring. A common oxidant to monomer molar ratio is 4:1.[6]

  • In the dropping funnel, prepare a solution of this compound in anhydrous chloroform.

  • Slowly add the monomer solution to the stirred FeCl₃ solution at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.[6]

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the polymer precipitate thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.[5]

  • Further purify the polymer by Soxhlet extraction with methanol, followed by a suitable organic solvent (e.g., chloroform or tetrahydrofuran) to extract the soluble polymer fraction.

  • Dry the purified polymer under vacuum.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol describes a general procedure for electropolymerization using cyclic voltammetry.[7][8]

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent, anhydrous)

  • Lithium Perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)

  • Argon or Nitrogen gas (for deoxygenation)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter Electrode (e.g., platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.

  • Add the monomer, this compound, to the electrolyte solution to a desired concentration (e.g., 0.1 M).

  • Deoxygenate the solution by bubbling with Argon or Nitrogen gas for at least 15-20 minutes.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform electropolymerization by cycling the potential of the working electrode. A typical potential range for thiophene derivatives is between -0.2 V and +1.5 V to +2.0 V vs. Ag/AgCl.[7][8] The exact oxidation potential for this compound will need to be determined experimentally.

  • The number of cycles will determine the thickness of the polymer film deposited on the working electrode.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • The polymer film can then be characterized electrochemically in a monomer-free electrolyte solution.

Visualizations

Oxidative_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer This compound RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation FeCl3 FeCl₃ (Oxidant) FeCl3->RadicalCation DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation Coupling with Monomer Polymer Poly(this compound) DimerRadicalCation->Polymer Further Coupling & Polymerization

Caption: Oxidative polymerization mechanism of this compound.

Experimental_Workflow cluster_chemical Chemical Oxidative Polymerization cluster_electrochemical Electrochemical Polymerization Chem_Start Dissolve Monomer & FeCl₃ in Chloroform Chem_React React under Inert Atmosphere (24h) Chem_Start->Chem_React Chem_Precipitate Precipitate in Methanol Chem_React->Chem_Precipitate Chem_Filter Filter and Wash Chem_Precipitate->Chem_Filter Chem_Purify Soxhlet Extraction Chem_Filter->Chem_Purify Chem_End Dry Polymer Chem_Purify->Chem_End Electro_Start Prepare Monomer & Electrolyte Solution Electro_Deoxygenate Deoxygenate with Inert Gas Electro_Start->Electro_Deoxygenate Electro_Polymerize Cyclic Voltammetry Electro_Deoxygenate->Electro_Polymerize Electro_Rinse Rinse Electrode Electro_Polymerize->Electro_Rinse Electro_End Characterize Film Electro_Rinse->Electro_End

Caption: Experimental workflows for chemical and electrochemical polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-chlorothiophene-2-carboxylate (CAS: 88105-19-5). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common synthetic transformations involving this versatile building block.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for creating C-C bonds. However, the C-Cl bond is less reactive than C-Br or C-I bonds, often requiring specific catalytic systems for efficient activation.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the thiophene with an organoboron species. The choice of catalyst, ligand, and base is critical for success.

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: For aryl chlorides, more electron-rich and bulky phosphine ligands are generally required to facilitate the challenging oxidative addition step.[1] A good starting point is to use a modern palladium precatalyst system, which offers greater reliability and activity.[3]

Q2: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes and how can I troubleshoot?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivity: Ensure the active Pd(0) species is being generated. Using a precatalyst like a Buchwald G3 palladacycle can improve reliability.[3] If using a Pd(II) source, pre-activation may be necessary.

  • Base Incompatibility: The base is crucial for activating the boronic acid.[4] For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.

  • Reagent Purity: Impurities in starting materials, solvents, or the boronic acid can poison the catalyst. Ensure all reagents are pure and solvents are appropriately deoxygenated.[3]

  • Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) compared to bromides or iodides.

Q3: I am observing significant dehalogenation (hydrodechlorination) as a side product. How can this be minimized?

A3: Dehalogenation is a common side reaction, especially with electron-rich heterocycles. To minimize it:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands which can promote reductive elimination over side reactions.

  • Water Content: While some water is necessary for the Suzuki reaction, excess water can promote dehalogenation. Use a carefully controlled solvent mixture, such as dioxane/water (e.g., 6:1 v/v).[5]

  • Base Selection: A less nucleophilic base might reduce the rate of this side reaction.

The following table summarizes common conditions for Suzuki-Miyaura couplings of aryl chlorides, which can be adapted for this compound.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane80 - 11070-95%
Pd(OAc)₂RuPhosCs₂CO₃Toluene100 - 11075-98%
PEPPSI™-IPr(None needed)K₂CO₃t-Amyl alcohol10060-90%
Pd(PPh₃)₄(None needed)Na₂CO₃Toluene/EtOH/H₂O80 - 10040-85% (Often less effective for chlorides)

Yields are representative and highly dependent on the specific boronic acid partner.

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), and the Pd-catalyst/ligand system (e.g., SPhos Pd G3 precatalyst, 0.02 mmol, 2 mol%).

  • Inerting the Flask: Seal the flask and evacuate and backfill with inert gas three times.[6]

  • Solvent Addition: Add 5 mL of deoxygenated 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides.[7] For an aryl chloride substrate, this reaction typically requires a robust catalyst and can be performed with or without a copper(I) co-catalyst.

Q1: What are the key considerations for a Sonogashira coupling with this chlorinated thiophene?

A1: The C-Cl bond activation is the primary challenge. Success often depends on:

  • Catalyst System: A palladium catalyst with a bulky, electron-rich phosphine ligand is often effective.[8]

  • Copper Co-catalyst: While traditional Sonogashira reactions use a Cu(I) salt (e.g., CuI) as a co-catalyst, copper-free versions have been developed to avoid the primary side reaction, Glaser coupling.[9][10]

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

Q2: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I prevent this?

A2: Glaser homocoupling is a common issue in copper-catalyzed Sonogashira reactions. To mitigate it:

  • Use Copper-Free Conditions: This is the most effective method. Modern protocols often use a palladium catalyst and a strong organic base, omitting the copper salt entirely.[9]

  • Maintain Strict Anaerobic Conditions: The homocoupling pathway is often promoted by the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

  • Control Reagent Addition: Slow addition of the alkyne can sometimes help by keeping its concentration low throughout the reaction.

MethodCatalyst / PrecatalystLigandBaseCo-catalystSolventTemperature (°C)
Copper-Catalyzed PdCl₂(PPh₃)₂(None needed)Et₃NCuI (2-5 mol%)THF or DMF25 - 80
Copper-Free Pd(OAc)₂SPhosCs₂CO₃None1,4-Dioxane80 - 110
Copper-Free (Mild) [DTBNpP]Pd(crotyl)Cl(Precatalyst)TMPNoneDMSO25 (Room Temp)

TMP = 2,2,6,6-Tetramethylpiperidine.[9]

Section 2: Ester Functional Group Transformations

The methyl ester group on the thiophene ring provides a handle for further synthetic modifications, primarily hydrolysis to the carboxylic acid or conversion to an amide.

Q1: How can I efficiently hydrolyze the methyl ester to the corresponding 4-chlorothiophene-2-carboxylic acid?

A1: Base-catalyzed hydrolysis (saponification) is the most common and effective method. A solution of NaOH or LiOH in a mixture of water and a miscible organic solvent (like methanol or THF) is typically used. The reaction is usually complete after heating for a few hours.[11] Acid-catalyzed hydrolysis is also possible but can be slower and require harsher conditions.[12]

Q2: Can the methyl ester be directly converted to an amide?

A2: Yes, direct aminolysis is possible but often requires high temperatures or catalysis. A more reliable two-step approach is to first hydrolyze the ester to the carboxylic acid, then activate the acid (e.g., by converting it to an acyl chloride or using a peptide coupling reagent like HATU or EDC) and react it with the desired amine. A one-pot method may involve using a Lewis acid or a specialized catalyst to promote the reaction between the ester and an amine.[13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

  • Base Addition: Add sodium hydroxide (NaOH, 1.5 mmol, 1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Carefully acidify the solution to pH ~2 by adding 1M HCl dropwise. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chlorothiophene-2-carboxylic acid.[11]

Section 3: Visualized Workflows and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes and relationships.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents (Thiophene, Coupling Partner, Base) Catalyst 2. Add Catalyst System Reagents->Catalyst Inert 3. Evacuate & Backfill with Inert Gas (3x) Catalyst->Inert Solvent 4. Add Deoxygenated Solvent Inert->Solvent Heat 5. Heat to Target Temp & Stir Vigorously Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Purify 9. Dry & Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product G Start Low Yield or No Reaction? CheckReagents Check Purity of Starting Materials & Reagents Start->CheckReagents Start Here CheckCatalyst Is Catalyst System Appropriate for Aryl Chloride? CheckReagents->CheckCatalyst Reagents OK PurifyReagents Action: Purify Reagents Use Fresh, Anhydrous Solvent CheckReagents->PurifyReagents Impurity Suspected CheckConditions Check Reaction Conditions (Temp, Time, Stirring) CheckCatalyst->CheckConditions Catalyst OK OptimizeCatalyst Action: Screen Ligands (e.g., SPhos, RuPhos) Use a Precatalyst (G3) CheckCatalyst->OptimizeCatalyst Suboptimal System OptimizeConditions Action: Increase Temperature (e.g., to 110 °C) Increase Reaction Time CheckConditions->OptimizeConditions Suboptimal Conditions OptimizeBase Action: Screen Bases (K3PO4, Cs2CO3) CheckConditions->OptimizeBase Conditions OK G Yield Yield Purity Purity Purity->Yield SideProducts Side Products (e.g., Dehalogenation) Catalyst Catalyst/ Ligand Catalyst->Yield Strongly Influences Catalyst->SideProducts Base Base Base->Yield Base->SideProducts Solvent Solvent Solvent->Yield Solvent->Purity Temp Temperature Temp->Yield Strongly Influences Temp->SideProducts

References

Technical Support Center: Synthesis of 4-Chlorothiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-chlorothiophene-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the chlorination step?

A1: The formation of regioisomeric side products, primarily 2-acetyl-5-chlorothiophene and 2-acetyl-3-chlorothiophene, is a common issue when synthesizing the precursor, 2-acetyl-4-chlorothiophene. The key to minimizing these impurities is to carefully control the reaction conditions. Lowering the reaction temperature, typically to a range of -5 to 20 °C, can significantly enhance the selectivity for the desired 4-chloro isomer. Additionally, the choice and stoichiometry of the chlorinating agent are crucial. Using a milder chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a Lewis acid like aluminum trichloride or zinc chloride, can provide better control over the reaction compared to using chlorine gas.

Q2: I am observing a significant amount of a dichlorinated side product. What causes this and how can it be avoided?

A2: The formation of 2-acetyl-4,5-dichlorothiophene is a result of over-chlorination. This typically occurs when an excess of the chlorinating agent is used or if the reaction temperature is too high, leading to a second chlorination at the 5-position. To mitigate this, it is recommended to use a carefully controlled molar ratio of the chlorinating agent to 2-acetylthiophene, generally in the range of 0.3:1 to 0.8:1. Maintaining a low and stable reaction temperature throughout the addition of the chlorinating agent is also critical to prevent this side reaction.

Q3: During the conversion of 2-acetyl-4-chlorothiophene to the carboxylic acid via the haloform reaction, what are the expected side products besides the haloform itself?

A3: The haloform reaction is generally a clean and efficient method. The primary byproduct is the haloform (e.g., chloroform, bromoform). However, potential issues can arise from an incomplete reaction, leaving unreacted 2-acetyl-4-chlorothiophene in your product mixture. The strongly basic conditions of the haloform reaction could also potentially lead to other side reactions, although these are less commonly reported for this specific substrate. To ensure complete conversion, it is important to use a sufficient excess of the hypohalite reagent and to allow for adequate reaction time. Monitoring the reaction by TLC or GC can help determine the point of complete consumption of the starting material.

Q4: Are there alternative synthetic routes to 4-chlorothiophene-2-carboxylate, and what are their potential pitfalls?

A4: Yes, an alternative route involves the direct lithiation of a protected 3-chlorothiophene at the 2-position, followed by carboxylation with carbon dioxide. A key challenge with this method is controlling the regioselectivity of the lithiation. Depending on the reaction conditions and the directing groups used, lithiation can occur at different positions on the thiophene ring, leading to a mixture of isomeric carboxylic acids which can be difficult to separate.

Q5: My final product has a low yield after purification. What are some common causes for product loss?

A5: Low yields can result from several factors throughout the synthesis:

  • Incomplete Reactions: As mentioned, both the chlorination and the haloform reaction steps need to be driven to completion.

  • Side Product Formation: The formation of isomers and dichlorinated products will inherently reduce the yield of the desired product.

  • Purification Losses: 4-chlorothiophene-2-carboxylate is typically purified by recrystallization. Significant product loss can occur if the incorrect solvent is chosen or if the crystallization conditions are not optimal. It is advisable to perform small-scale solvent screening to find the best recrystallization conditions.

  • Work-up Issues: During the aqueous work-up after the haloform reaction, ensuring the correct pH for the precipitation of the carboxylic acid is crucial. Premature or incomplete precipitation will lead to product loss in the aqueous phase.

Side Product Summary

The following table summarizes the common side products encountered during the synthesis of 4-chlorothiophene-2-carboxylate via the chlorination of 2-acetylthiophene and subsequent haloform reaction.

Side Product NameChemical StructureFormation PathwayMitigation Strategy
2-acetyl-5-chlorothiopheneRegioisomeric chlorination of 2-acetylthiopheneControl reaction temperature (-5 to 20 °C), use a mild chlorinating agent (e.g., NCS).
2-acetyl-3-chlorothiopheneRegioisomeric chlorination of 2-acetylthiopheneControl reaction temperature (-5 to 20 °C), use a mild chlorinating agent (e.g., NCS).
2-acetyl-4,5-dichlorothiopheneOver-chlorination of 2-acetylthiophene or 2-acetyl-4-chlorothiopheneUse a substoichiometric amount of chlorinating agent (0.3-0.8 equivalents), maintain low reaction temperature.
Unreacted 2-acetyl-4-chlorothiopheneIncomplete haloform reactionUse an excess of hypohalite reagent, ensure sufficient reaction time, monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-4-chlorothiophene

This protocol is based on the chlorination of 2-acetylthiophene using N-chlorosuccinimide (NCS) and a Lewis acid catalyst.

Materials:

  • 2-acetylthiophene

  • Dichloromethane (anhydrous)

  • Aluminum trichloride (AlCl₃) or Zinc chloride (ZnCl₂)

  • N-chlorosuccinimide (NCS)

  • Cold water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve 2-acetylthiophene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 3 equivalents) in portions, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add NCS (2 equivalents) portion-wise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into cold water with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-acetyl-4-chlorothiophene.

Protocol 2: Synthesis of 4-chlorothiophene-2-carboxylate via Haloform Reaction

This protocol describes the conversion of 2-acetyl-4-chlorothiophene to the corresponding carboxylic acid.

Materials:

  • 2-acetyl-4-chlorothiophene

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or household bleach (sodium hypochlorite solution)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (10 equivalents) in water.

  • In a separate flask, dissolve 2-acetyl-4-chlorothiophene (1 equivalent) in a suitable solvent like dioxane or THF.

  • Slowly add the 2-acetyl-4-chlorothiophene solution to the cold sodium hypobromite solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • After completion, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product, 4-chlorothiophene-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Reaction Pathway and Side Product Formation

Synthesis_Pathway A 2-Acetylthiophene B Chlorination (e.g., NCS, AlCl3) A->B Chlorinating Agent C 2-Acetyl-4-chlorothiophene (Desired Intermediate) B->C Major Pathway SP1 2-Acetyl-5-chlorothiophene (Regioisomer) B->SP1 Side Reaction SP2 2-Acetyl-3-chlorothiophene (Regioisomer) B->SP2 Side Reaction D Haloform Reaction (e.g., NaOBr, NaOH) C->D SP3 2-Acetyl-4,5-dichlorothiophene (Over-chlorination) C->SP3 Excess Chlorinating Agent E 4-Chlorothiophene-2-carboxylate (Final Product) D->E

Caption: Synthetic pathway to 4-chlorothiophene-2-carboxylate and common side products.

Technical Support Center: Purification of Methyl 4-chlorothiophene-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Methyl 4-chlorothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the purification of this compound and related thiophene derivatives is silica gel. Silica gel is a versatile and cost-effective adsorbent suitable for separating compounds of moderate polarity. For more challenging separations, modified silica gels or other stationary phases can be employed.

Q2: How do I choose an appropriate solvent system (eluent) for the column?

A2: An appropriate solvent system can be determined by running thin-layer chromatography (TLC) of your crude product. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and provide good separation between the product and impurities. Common solvent systems for thiophene derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] For example, a gradient of ethyl acetate in hexane is often effective.[2]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Tailing is often an indication of strong interaction between your compound and the stationary phase, which can be due to acidic protons on the silica gel. To mitigate this, you can add a small amount of a modifier to your eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Another cause could be overloading the column with the sample.[3]

Q4: I am observing poor separation of my product from an impurity. What are my options?

A4: Poor separation can be addressed in several ways:

  • Optimize the solvent system: Perform a more thorough solvent screen using TLC to find a system that provides a greater difference in Rf values (ΔRf) between your product and the impurity.[3]

  • Use a larger column: Increasing the amount of silica gel relative to your crude product (a common ratio is 50:1 to 100:1 by weight) can improve separation.[3]

  • Ensure proper column packing: A poorly packed column can lead to channeling, where the solvent and sample do not move uniformly through the stationary phase. Ensure your silica gel is packed evenly without any air bubbles or cracks.[3]

  • Employ gradient elution: Starting with a less polar solvent system and gradually increasing the polarity can help resolve compounds with similar polarities.[2]

Q5: My purified product seems to have low yield. What are the potential reasons?

A5: Low yield can result from several factors during the purification process:

  • Compound instability: Some thiophene derivatives can be sensitive and may decompose on silica gel. Minimizing the time the compound spends on the column by running it efficiently can help. Deactivating the silica gel with a base like triethylamine (1-2% in the eluent) can also prevent degradation of sensitive compounds.[3]

  • Irreversible adsorption: The compound may be binding too strongly to the silica gel and not eluting completely. A final flush of the column with a highly polar solvent can help recover any retained product.

  • Co-elution with impurities: If the separation is not optimal, some of your product may be discarded with fractions containing impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product does not move from the origin on TLC/column Eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
Product runs at the solvent front on TLC/column Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).
Multiple spots are observed for the pure product on TLC The compound may be degrading on the silica plate.Add a small amount of a modifier like triethylamine to the developing chamber. Ensure the sample is not too concentrated.
Cracks or channels appear in the silica gel bed Improper packing of the column. The column may have run dry.Repack the column carefully, ensuring a uniform slurry. Never let the solvent level drop below the top of the silica gel.[1]
Colored impurities co-elute with the product The chosen solvent system does not resolve the colored impurity from the product.Try a different solvent system. Sometimes a switch from an ester-based polar solvent to an ether or chlorinated solvent can change the elution order.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. It is recommended to first optimize the conditions using TLC.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[2]

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[2]

  • Add another thin layer of sand on top of the packed silica gel.[2]

  • Wash the column with the initial eluent, ensuring the solvent level never drops below the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]

  • Allow the sample to absorb completely onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the initial non-polar solvent system.

  • If necessary, gradually increase the polarity of the eluent by increasing the percentage of the polar solvent (gradient elution).[2]

  • Collect fractions of a consistent volume in labeled test tubes.

4. Analysis of Fractions:

  • Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under a UV lamp.[2]

  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters used in the chromatographic purification of substituted thiophenes.

Parameter Typical Value/Range Reference
Stationary Phase Silica Gel (200-300 mesh)[1]
Mobile Phase (Eluent) Petroleum Ether/Ethyl Acetate, Heptane/Ethyl Acetate, Hexane/Ethyl Acetate[1][2][3]
Eluent Ratio (v/v) 120:1 to 4:1 (Non-polar:Polar)[1]
Silica Gel to Crude Product Ratio (by weight) 50:1 to 100:1[3]
Desired Product Rf on TLC 0.2 - 0.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layers pack_column->add_sand dissolve_sample Dissolve Crude Product apply_sample Apply Sample to Column dissolve_sample->apply_sample elute Elute with Solvent System apply_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate product Purified Product evaporate->product troubleshooting_workflow cluster_separation Separation Issues cluster_elution_problems Elution Problems cluster_yield Yield Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep tailing Tailing/Streaking? start->tailing low_yield Low Yield? start->low_yield optimize_eluent Optimize Eluent via TLC poor_sep->optimize_eluent increase_column_size Increase Column Size poor_sep->increase_column_size check_packing Check Column Packing poor_sep->check_packing solution Problem Resolved optimize_eluent->solution increase_column_size->solution check_packing->solution add_modifier Add Eluent Modifier tailing->add_modifier reduce_load Reduce Sample Load tailing->reduce_load add_modifier->solution reduce_load->solution check_stability Check Compound Stability low_yield->check_stability final_flush Perform Final Column Flush low_yield->final_flush check_stability->solution final_flush->solution

References

Technical Support Center: Functionalization of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Methyl 4-chlorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the chemical modification of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: this compound is a versatile building block. The most common functionalization reactions are palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position. These include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[3][4]

  • Sonogashira Coupling: To form a C-C bond with terminal alkynes.[5][6]

  • Nucleophilic Aromatic Substitution (SNA_r): Although less common for aryl chlorides without strong activation, it can be a potential pathway under specific conditions.[7][8]

Q2: Why are my reaction yields consistently low when using this compound?

A2: Low yields in cross-coupling reactions with this substrate can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned by impurities in the starting materials or solvents.[9] Oxygen can also deactivate many palladium catalysts.[9]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-determining step in the catalytic cycle.[10]

  • Side Reactions: Undesired side reactions such as dechlorination (replacement of the chloro group with a hydrogen atom) or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[11][12]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[9][13]

Q3: What is dechlorination and how can I minimize it?

A3: Dechlorination is a side reaction where the chlorine atom on the thiophene ring is replaced by a hydrogen atom, leading to an undesired byproduct.[11] This can be minimized by:

  • Careful Selection of Catalyst and Ligand: Some catalyst systems are more prone to this side reaction.

  • Temperature Control: High temperatures can promote dechlorination. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[11]

  • Avoiding Strongly Basic or Reducing Conditions: Certain strong bases or reducing agents can facilitate dechlorination.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Inactive Catalyst Ensure starting materials and solvents are pure and dry. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.[9] Use a fresh batch of palladium catalyst and phosphine ligand.
Poor Reactivity of Aryl Chloride Use a catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[14] A higher catalyst loading (e.g., 1-5 mol%) may be necessary.[9]
Incorrect Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] The base's strength and solubility can significantly affect the reaction.
Suboptimal Solvent Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with water as a co-solvent.[13] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.
Dehalogenation Side Reaction If significant dechlorination is observed, try lowering the reaction temperature and ensure the reaction time is not excessively long.[11]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Potential CauseRecommended Solution
Catalyst Deactivation Thiol-containing impurities can poison the palladium catalyst. Ensure high purity of the starting materials. Degas the reaction mixture thoroughly.
Inappropriate Ligand The choice of ligand is critical. For aryl chlorides, bulky, electron-rich ligands such as Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands are often effective.[3]
Base Incompatibility A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.[15]
Steric Hindrance If either the amine or the aryl halide is sterically hindered, the reaction may be slow. In such cases, higher temperatures and longer reaction times may be necessary. Consider using a more active catalyst system.
Low Reaction Temperature Amination of aryl chlorides often requires elevated temperatures (e.g., 80-110 °C).[16]
Issue 3: Formation of Homocoupling Byproducts in Sonogashira Coupling
Potential CauseRecommended Solution
Glaser-Hay Coupling The copper co-catalyst can promote the homocoupling of the terminal alkyne.[12] This can be minimized by running the reaction under strictly anaerobic conditions.
Copper-Free Conditions Consider using a copper-free Sonogashira protocol. These often employ specific palladium catalysts and ligands and may require a different base, such as tetrabutylammonium fluoride (TBAF).[17]
Incorrect Pd/Cu Ratio If using a copper co-catalyst, optimize the ratio of the palladium catalyst to the copper salt.
Base Selection A mild base is typically used in Sonogashira reactions, such as an amine base (e.g., triethylamine, diisopropylamine) which can also act as a solvent.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition and Degassing: Add the solvent system (e.g., toluene/water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).[13]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (e.g., 100-110 °C) with vigorous stirring until the reaction is complete (monitor by TLC or LC-MS).[16]

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the residue by column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycles

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

G cluster_suzuki Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-Cl pd0->pd2_oa Oxidative Addition (Ar-Cl) pd2_tm Ar-Pd(II)L_n-R' pd2_oa->pd2_tm Transmetalation (R'-B(OR)2, Base) pd2_tm->pd0 product_s Ar-R' pd2_tm->product_s Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination pd0_b Pd(0)L_n pd2_oa_b Ar-Pd(II)L_n-Cl pd0_b->pd2_oa_b Oxidative Addition (Ar-Cl) pd2_am_b Ar-Pd(II)L_n-NR'R'' pd2_oa_b->pd2_am_b Amine Coordination & Deprotonation (HNR'R'', Base) pd2_am_b->pd0_b product_b Ar-NR'R'' pd2_am_b->product_b Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

G cluster_sonogashira Sonogashira Coupling (with Cu co-catalyst) pd0_s Pd(0)L_n pd2_oa_s Ar-Pd(II)L_n-Cl pd0_s->pd2_oa_s Oxidative Addition (Ar-Cl) pd2_tm_s Ar-Pd(II)L_n-C≡CR' pd2_oa_s->pd2_tm_s Transmetalation (Cu-C≡CR') pd2_tm_s->pd0_s product_so Ar-C≡CR' pd2_tm_s->product_so Reductive Elimination

Caption: General catalytic cycle for the Sonogashira coupling.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving yield issues.

G start Low Yield or No Reaction check_reactants Check Purity of Starting Materials & Solvents start->check_reactants purify Purify/Dry Reactants Use Fresh Solvents check_reactants->purify Impurities Found check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Temp.) check_reactants->check_conditions All Pure purify->check_conditions optimize_catalyst Screen Different Catalyst/Ligand Systems check_conditions->optimize_catalyst optimize_base Screen Different Bases and Solvents optimize_catalyst->optimize_base optimize_temp Vary Reaction Temperature & Time optimize_base->optimize_temp check_byproducts Analyze Byproducts (GC-MS, NMR) optimize_temp->check_byproducts address_dechlorination Lower Temperature Change Catalyst check_byproducts->address_dechlorination Dechlorination Observed address_homocoupling Ensure Anaerobic Conditions Consider Copper-Free Method check_byproducts->address_homocoupling Homocoupling Observed success Improved Yield check_byproducts->success No Major Side Reactions address_dechlorination->success address_homocoupling->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Suzuki Coupling with Chlorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chlorinated heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chlorinated heterocycle resulting in a very low yield or no product at all?

A1: Low to no product formation is a primary challenge when using chlorinated heterocycles due to the inherent strength of the Carbon-Chlorine (C-Cl) bond.[1][2] This strong bond makes the initial and often rate-limiting oxidative addition step in the catalytic cycle difficult.[1][3] Unlike their more reactive bromo or iodo counterparts, chloro-heterocycles require highly active catalyst systems and carefully optimized conditions to proceed efficiently.[1][4] Additionally, the nitrogen atoms within the heterocycle can coordinate to the palladium catalyst, leading to deactivation.[5][6][7]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions in Suzuki coupling are protodeboronation and homocoupling.[1][5][8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][9] It is often caused by excess water or acidic impurities in the reaction mixture.[1][10] To minimize this, use anhydrous solvents, ensure reagents are dry, and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which exhibit greater stability.[5][8][10][11][12]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar'-Ar').[1][5] This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this pathway.[5][13][14][15] Thoroughly degassing all solvents and maintaining an inert atmosphere (Nitrogen or Argon) is crucial for prevention.[1][13]

Q3: How does the electronic nature of the chlorinated heterocycle affect the reaction?

A3: The electronic properties of the heterocycle play a significant role. Electron-deficient heterocycles (e.g., pyrazines, pyrimidines) are generally more reactive in the oxidative addition step than electron-rich ones.[16] However, the presence of multiple nitrogen atoms can also lead to catalyst inhibition.[6] Conversely, electron-donating groups on the heterocycle can deactivate the C-Cl bond towards oxidative addition, often requiring more forcing conditions like higher temperatures or longer reaction times.[16]

Q4: My reaction starts but does not go to completion. What are the likely causes?

A4: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst may be oxidizing over the course of the reaction or being inhibited by coordination with the heterocyclic substrate or product.[5][6][7] Increasing catalyst loading or using a more robust ligand may help.

  • Insufficient Base: The base may not be strong or soluble enough to sustain the catalytic cycle. As the reaction proceeds, changes in the reaction medium could reduce the base's effectiveness.

  • Reagent Instability: The boronic acid may be slowly degrading via protodeboronation over the long reaction time.[9] Switching to a more stable boronic ester could resolve this.[5]

Q5: How do I choose the right catalyst and ligand for a challenging chloro-heterocycle coupling?

A5: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds.[1] Success hinges on using a more active catalytic system.

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective.[9][17] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as their steric bulk and electron-donating nature promote the formation of the active monoligated Pd(0) species required for oxidative addition.[1][5] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[1][18]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium precatalysts (e.g., XPhos Pd G2/G3) can offer higher activity and reproducibility.[19]

Q6: Which base should I select for my reaction?

A6: The base is crucial for activating the boronic acid during the transmetalation step.[1] For challenging couplings with chlorinated heterocycles, strong, non-nucleophilic inorganic bases are often required.[1]

  • Common Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][5][20]

  • Milder Options: For base-sensitive functional groups, potassium fluoride (KF) can be a suitable alternative, though it may lead to slower reaction rates.[21][22] The choice is highly dependent on the specific substrates and solvent system.[5]

Q7: What is the optimal solvent system?

A7: A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base.[1]

  • Typical Systems: Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[1][23]

  • Anhydrous Conditions: In cases where protodeboronation is a significant concern, anhydrous polar aprotic solvents like DMF can be used, often with a soluble organic base or finely powdered inorganic base.[22]

Q8: Should I use a boronic acid, boronic ester, or a trifluoroborate salt?

A8: The choice of boron reagent impacts stability and reactivity.

  • Boronic Acids: Most common and reactive, but susceptible to protodeboronation and homocoupling.[8][9][24]

  • Boronic Esters (e.g., Pinacol Esters): More stable than boronic acids, reducing side reactions.[5][12] They are particularly useful for slow reactions or when using unstable heteroaryl boron reagents. Some may transmetalate directly without prior hydrolysis.[8][12]

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, bench-top reagents that slowly release the boronic acid under the reaction conditions, which can minimize side reactions by keeping the concentration of the active boronic acid low.[10][11]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential CauseRecommended Solution(s)
Inactive Catalyst System The C-Cl bond is strong and requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
Action 1: Switch to a modern, highly active ligand. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][5][25]
Action 2: Increase catalyst loading from 1-2 mol% to 3-5 mol%.
Insufficient Reaction Temperature The energy barrier for oxidative addition of the C-Cl bond may not be overcome at lower temperatures.
Action: Gradually increase the reaction temperature, often in the range of 80-120 °C.[1] Consider using microwave irradiation to access higher temperatures and shorten reaction times.[16][26]
Ineffective Base The base may be too weak or poorly soluble, preventing efficient activation of the boronic acid for transmetalation.
Action: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for difficult couplings.[1][5][20] Ensure the base is finely powdered if solubility is an issue.
Catalyst Deactivation/Inhibition The nitrogen atom(s) in the heterocycle can coordinate to the palladium center, inhibiting catalytic activity.[5][6][7]
Action: Use bulky ligands (e.g., XPhos) that sterically shield the palladium center from inhibitory coordination.[5]
Improper Degassing The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1]
Action: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][23] Perform the reaction under a strict inert atmosphere.
Problem: Major Side Product Formation
Observed Side ProductPotential Cause & Recommended Solution(s)
Protodeboronation (Ar-H) The boronic acid is reacting with a proton source (often water) instead of the catalyst.[1]
Action 1: Use a more stable boron reagent. Switch from the boronic acid to its corresponding pinacol ester or a potassium trifluoroborate salt.[5][8]
Action 2: Minimize water in the reaction. Use anhydrous solvents and ensure reagents are dry. If an aqueous base is required, use the minimum amount of water necessary for the reaction to proceed.
Homocoupling (Ar'-Ar') Self-coupling of the boronic acid is occurring, often promoted by the presence of oxygen.[5][13][14][15]
Action 1: Rigorously exclude oxygen. Degas solvents and the reaction vessel thoroughly with an inert gas (e.g., three vacuum/inert gas cycles).[5][13]
Action 2: Use a Pd(0) source (e.g., Pd₂(dba)₃) directly, rather than a Pd(II) precatalyst that requires in-situ reduction, which can be inefficient and lead to species that promote homocoupling.[5]

Data Presentation: Key Reaction Parameters

Table 1: Comparison of Catalyst/Ligand Systems for Chlorinated Heterocycles
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd₂(dba)₃ / SPhos or XPhos Buchwald-type phosphineHigh activity for a broad range of challenging substrates, including electron-rich and sterically hindered chloro-heterocycles.[1]Air-sensitive, higher cost.1-3
Pd(OAc)₂ / P(t-Bu)₃ Bulky alkylphosphineEffective for activating C-Cl bonds; catalyst system is generated in situ.[21]Can be less general than Buchwald systems; P(t-Bu)₃ is pyrophoric.2-5
PEPPSI™-IPr NHC-Pd complexAir and moisture stable precatalyst, high activity for many chloro-heterocycles.[19]May not be as universally effective as the best phosphine systems.1-3
Pd(PPh₃)₄ TriphenylphosphineReadily available, well-understood, air-stable.Generally low activity for chlorinated heterocycles, often requires high temperatures and catalyst loading.[1][20]5-10
Table 2: Comparison of Bases in Suzuki Coupling of Chloro-heterocycles
BaseSolvent SystemProperties & Use CasesPotential Issues
K₃PO₄ Toluene/H₂O or Dioxane/H₂OStrong base, highly effective for many challenging couplings, including those with electron-rich chlorides.[5][20]Can be hygroscopic; requires an aqueous co-solvent.
Cs₂CO₃ THF or Dioxane/H₂OVery strong base, can accelerate slow reactions and is often effective when other bases fail.[1][10]Higher cost, can promote base-mediated side reactions.
K₂CO₃ / Na₂CO₃ Dioxane/H₂O or Toluene/EtOH/H₂OCommon, inexpensive, and effective for more activated chloro-heterocycles.[5][27]May not be strong enough for less reactive or electron-rich substrates.
KF THF or DioxaneMilder base, useful when substrates contain base-labile functional groups (e.g., esters).[21][22]Reactions are often slower compared to stronger bases.

Experimental Protocols

General Protocol for Suzuki Coupling of a Chlorinated Heterocycle

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the chlorinated heterocycle (1.0 equiv), boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and subject it to a minimum of three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon) to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[5] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[5]

Visualizations

Logical and Workflow Diagrams

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Reductive Elimination Complex Trans->RedElim RedElim->Pd(0)L2 Reductive Elimination Product Ar-Ar' Product RedElim->Product Ar-Cl Chlorinated Heterocycle Ar-Cl->OxAdd Ar_B(OR)2 Boronic Acid/ Ester Ar_B(OR)2->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chlorinated heterocycles.

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the catalyst system active enough for Ar-Cl? start->q1 s1 Switch to Buchwald Ligand (SPhos, XPhos) or NHC Ligand. Increase catalyst loading (3-5%). q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->s2 No q3 Is the base effective? q2->q3 Yes s2->q3 s3 Screen stronger bases (K₃PO₄, Cs₂CO₃). q3->s3 No q4 Are side reactions (protodeboronation) dominant? q3->q4 Yes s3->q4 s4 Use boronic ester or trifluoroborate. Ensure anhydrous conditions. q4->s4 Yes end Re-run Optimized Reaction q4->end No s4->end

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions with chlorinated heterocycles.

Decision_Tree start Reaction Component Selection cat Catalyst / Ligand start->cat base Base start->base boron Boron Source start->boron cat_choice1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., IPr) cat->cat_choice1 base_q1 Substrate has base-sensitive groups? base->base_q1 boron_q1 Is protodeboronation a major concern? boron->boron_q1 base_s1 Start with K₃PO₄ or Cs₂CO₃ base_q1->base_s1 No base_s2 Use milder base (KF) base_q1->base_s2 Yes boron_s1 Use Boronic Acid (High Reactivity) boron_q1->boron_s1 No boron_s2 Use Pinacol Ester or Trifluoroborate (High Stability) boron_q1->boron_s2 Yes

Caption: Decision tree for selecting key reaction components for coupling with chlorinated heterocycles.

References

Technical Support Center: Synthesis of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Methyl 4-chlorothiophene-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My Fischer esterification of 4-chlorothiophene-2-carboxylic acid is showing low yield. What are the possible causes and how can I improve it?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The equilibrium between reactants and products may not have shifted sufficiently towards the product.

    • Solution: Increase the reaction time and/or temperature. Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium forward according to Le Chatelier's principle.[1]

  • Water Inhibition: The presence of water, either from wet reagents or as a reaction byproduct, can shift the equilibrium back towards the starting materials.[1][2][3]

    • Solution: Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.

2. Q: I am observing an unknown impurity in my final product with a similar mass spectrum. What could it be?

A: The presence of an impurity with a similar mass spectrum often suggests an isomeric byproduct. This can originate from the starting material, 4-chlorothiophene-2-carboxylic acid.

  • Potential Isomeric Impurities:

    • Methyl 5-chlorothiophene-2-carboxylate: This is a common isomer that can be difficult to separate. Its formation depends on the regioselectivity of the chlorination step during the synthesis of the carboxylic acid precursor.

    • Methyl dichlorothiophene-2-carboxylate isomers: Over-chlorination during the synthesis of the starting material can lead to dichlorinated thiophenes, which would then be esterified.

  • Troubleshooting:

    • Analyze the Starting Material: Use techniques like NMR spectroscopy or HPLC to check the purity of your 4-chlorothiophene-2-carboxylic acid starting material for any isomeric impurities.

    • Purification: Fractional distillation under reduced pressure or column chromatography can be employed to separate the desired product from its isomers.

3. Q: My reaction mixture has darkened significantly, and I am seeing multiple spots on my TLC plate. What is causing this decomposition?

A: Darkening of the reaction mixture and the appearance of multiple TLC spots are indicative of product or starting material decomposition. The thiophene ring, although aromatic, can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.

  • Potential Causes:

    • Strong Acid Catalyst: Concentrated sulfuric acid, while an effective catalyst, can cause charring and degradation of organic compounds at high temperatures.

    • High Reaction Temperature: Excessive heat can lead to the breakdown of the thiophene ring.

  • Troubleshooting:

    • Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin.

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC to avoid prolonged heating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition.

4. Q: How can I effectively remove the unreacted carboxylic acid from my final product?

A: Unreacted 4-chlorothiophene-2-carboxylic acid is a common impurity. Fortunately, its acidic nature makes it relatively straightforward to remove.

  • Troubleshooting Steps:

    • Aqueous Base Wash: After the reaction is complete, neutralize the excess acid catalyst with a mild base like sodium bicarbonate solution. Then, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.

    • Column Chromatography: If the base wash is not sufficient, column chromatography on silica gel can effectively separate the non-polar ester product from the more polar carboxylic acid.

Quantitative Data on Byproduct Formation

FactorPotential Impact on Byproduct FormationRecommended Action
Water Content Increased water shifts equilibrium to reactants, increasing unreacted starting material.Use dry reagents and glassware; consider a Dean-Stark trap.
Reaction Temperature Higher temperatures can increase the rate of decomposition and side reactions.Optimize for the lowest effective temperature.
Catalyst Choice Strong, aggressive acids (e.g., conc. H₂SO₄) can cause more degradation than milder ones (e.g., TsOH).Use the mildest effective catalyst for your substrate.
Starting Material Purity Isomeric impurities in the starting carboxylic acid will lead to isomeric ester byproducts.Analyze and purify the starting material before use.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • To a solution of 4-chlorothiophene-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: Purification by Aqueous Base Wash

  • Dissolve the crude product containing unreacted carboxylic acid in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the purified ester.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions / Impurities start 4-chlorothiophene-2-carboxylic acid ester This compound start->ester Fischer Esterification decomposition Decomposition Products start->decomposition Degradation water Water (byproduct) methanol Methanol h_plus H+ (catalyst) isomeric_acid Isomeric Carboxylic Acid (e.g., 5-chloro isomer) isomeric_ester Isomeric Ester Byproduct isomeric_acid->isomeric_ester Esterification

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Experiment Start: Synthesis of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurity Unknown Impurity problem->impurity Yes decomposition Decomposition problem->decomposition Yes unreacted_acid Unreacted Acid problem->unreacted_acid Yes end Successful Synthesis problem->end No solution_yield Troubleshooting for Low Yield: - Increase reaction time/temp - Use excess methanol - Remove water low_yield->solution_yield solution_impurity Troubleshooting for Impurity: - Analyze starting material (NMR, HPLC) - Purify by chromatography/distillation impurity->solution_impurity solution_decomposition Troubleshooting for Decomposition: - Use milder catalyst - Optimize temperature - Use inert atmosphere decomposition->solution_decomposition solution_acid Troubleshooting for Unreacted Acid: - Aqueous base wash - Column chromatography unreacted_acid->solution_acid solution_yield->end solution_impurity->end solution_decomposition->end solution_acid->end

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Technical Support Center: Dehalogenation Side Reactions in Thiophene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dehalogenation side reactions in thiophene coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, minimizing, and preventing the formation of undesired dehalogenated byproducts during cross-coupling reactions involving thiophene moieties.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of thiophene coupling reactions?

A1: Dehalogenation is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (Cl, Br, or I) on the thiophene ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated thiophene byproduct, which reduces the yield of the desired coupled product and complicates purification.[2]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols or DMF), or even trace amounts of water.[1][2] The Pd-H species can then react with the halo-thiophene intermediate in the catalytic cycle, leading to the dehalogenated product instead of the desired cross-coupled molecule.[2]

Q3: Which halothiophenes are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Thiophene iodides are most prone to this side reaction, while thiophene chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[2][3] Additionally, electron-deficient halothiophenes can be more susceptible to this side reaction.[2]

Q4: How do reaction parameters influence the extent of dehalogenation?

A4: Several reaction parameters critically influence the rate of dehalogenation, including the choice of ligand, base, solvent, and reaction temperature. Selecting the appropriate combination of these parameters is crucial for minimizing this side reaction.

Q5: Can the choice of coupling partner affect dehalogenation?

A5: Yes, the nature of the coupling partner can play a role. For instance, in Suzuki coupling, the purity and stability of the thiophene boronic acid or its ester derivatives are important. A related side reaction, protodeboronation, where the boronic acid group is replaced by hydrogen, can compete with the desired coupling and is particularly prevalent with thiopheneboronic acids under basic conditions.

Troubleshooting Guide

If you are observing significant dehalogenation of your thiophene substrate, follow this systematic workflow to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Dehalogenation

troubleshooting_workflow start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it a bulky, electron-rich phosphine? (e.g., XPhos, SPhos) start->ligand base Step 2: Assess Base - Is it a strong or amine-based base? (e.g., NaOtBu, DBU) ligand->base If yes, proceed. If no, switch to a suitable ligand. solvent Step 3: Check Solvent - Are you using a protic or reducible solvent? (e.g., alcohols, DMF) base->solvent If no, proceed. If yes, switch to a weaker, inorganic base (e.g., K3PO4, Cs2CO3). temp Step 4: Analyze Temperature - Is the reaction run at high temperature? (e.g., >100 °C) solvent->temp If no, proceed. If yes, switch to an aprotic, non-polar solvent (e.g., Toluene, Dioxane). solution Solution Implemented temp->solution If no, further optimization may be needed. If yes, lower the reaction temperature.

Caption: A stepwise guide to troubleshooting dehalogenation.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the general effects of different reaction components on the extent of dehalogenation in thiophene coupling reactions.

Table 1: Effect of Ligand Choice

Ligand TypeGeneral Effect on DehalogenationRecommended Ligands
Bulky, electron-rich phosphinesGenerally suppresses dehalogenation by promoting reductive elimination.[1][4][5]XPhos, SPhos, DavePhos[1]
Less bulky phosphines (e.g., PPh₃)May lead to increased dehalogenation.Not generally recommended if dehalogenation is an issue.
N-Heterocyclic Carbenes (NHCs)Can be highly effective in suppressing dehalogenation.[6]IPr[6]

Table 2: Effect of Base Selection

Base TypeGeneral Effect on DehalogenationRecommended Bases
Strong, non-nucleophilic basesCan promote dehalogenation (e.g., NaOtBu).[1]Use with caution; may be necessary for some couplings.
Weaker, inorganic basesGenerally preferred to minimize dehalogenation.[1][4]K₃PO₄, Cs₂CO₃, K₂CO₃[1][4]
Amine basesCan act as hydride sources, increasing dehalogenation.[1]Generally avoid if dehalogenation is observed.

Table 3: Effect of Solvent Choice

Solvent TypeGeneral Effect on DehalogenationRecommended Solvents
Aprotic, non-polarGenerally minimizes dehalogenation.[4][7]Toluene, Dioxane[7]
Aprotic, polarCan sometimes act as a hydride source (e.g., DMF).[1][4]Use with caution; screen alternatives if dehalogenation is high.
Protic solvents (e.g., alcohols)Can be significant sources of hydrides, leading to dehalogenation.[2]Generally avoid or use in minimal, controlled amounts.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromothiophene with Minimized Dehalogenation

This protocol is optimized for coupling substrates prone to dehalogenation.[4]

  • Materials:

    • Bromothiophene (1.0 mmol, 1.0 equiv)

    • Thiophene boronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)[4]

    • K₃PO₄ (2.0 mmol, 2.0 equiv)[4]

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the bromothiophene, thiophene boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[4]

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[4]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[4] The amount of water can be critical; minimal amounts are often key to avoiding significant dehalogenation.[8]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Analysis:

    • Use GC-MS to quantify the ratio of the desired product to the dehalogenated byproduct.[4]

    • GC-MS Method:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.[4]

Diagram: Palladium Catalytic Cycle and Competing Dehalogenation Pathway

catalytic_cycle pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_intermediate Ar-Pd(II)(X)L2 ox_add->pd_intermediate transmetal Transmetalation (Ar'-M) pd_intermediate->transmetal pd_hydride L2Pd(H)X pd_intermediate->pd_hydride Forms Pd-H biaryl_pd Ar-Pd(II)(Ar')L2 transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_hydride dehal_elim Reductive Elimination pd_hydride->dehal_elim dehal_elim->pd0 Regenerates Catalyst dehal_product Ar-H (Byproduct) dehal_elim->dehal_product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Catalyst Selection for Coupling with "Methyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 4-chlorothiophene-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Product Yield

Potential Causes and Solutions:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[1]

    • Solution: Employ ligands that are less susceptible to displacement by the thiophene sulfur. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can be effective.[2][3] Consider using a higher catalyst loading, but be mindful of cost and potential for increased side reactions.

  • Inactive Catalyst: The palladium catalyst may be oxidized or otherwise deactivated.

    • Solution: Ensure that your solvent is thoroughly degassed to remove oxygen.[4] Use fresh, high-quality catalyst and ligands stored under an inert atmosphere.[4] If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step.[5] The electron-withdrawing ester group on your substrate can further modulate reactivity.

    • Solution: Utilize a catalyst system known to be effective for aryl chlorides. This often involves the use of bulky, electron-rich ligands that promote oxidative addition.[6] Increasing the reaction temperature may also improve the rate of oxidative addition.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for efficient transmetalation and overall catalytic turnover.

    • Solution: Screen a variety of bases, such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), and solvents (e.g., dioxane, THF, DMF, toluene), potentially with an aqueous component for Suzuki reactions.[7][8] The optimal combination will depend on the specific coupling reaction.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[4]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Catalyst Decomposition: Catalyst decomposition can lead to the formation of palladium black, which can catalyze side reactions.

    • Solution: Ensure the chosen ligand effectively stabilizes the palladium catalyst throughout the catalytic cycle. A slight excess of the ligand relative to the palladium precursor can sometimes be beneficial.[9]

  • Side Reactions of the Starting Material: The thiophene ring itself can undergo side reactions under certain conditions.

    • Solution: Optimize reaction conditions (temperature, reaction time) to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all potentially viable coupling reactions. The choice depends on the desired final product. The Suzuki reaction is a versatile method for forming C-C bonds with boronic acids.[1][10][11] The Heck reaction is used to couple with alkenes.[12][13][14][15][16] The Sonogashira reaction is specific for coupling with terminal alkynes.[17][18][19] The Buchwald-Hartwig amination is used to form C-N bonds with amines.[20][21][22][23][24]

Q2: What are the key considerations for catalyst selection for this specific substrate?

A2: The primary considerations are the presence of the chloro leaving group and the sulfur-containing thiophene ring. You will likely need a catalyst system that is highly active for the oxidative addition of aryl chlorides and is resistant to poisoning by the sulfur heteroatom. Catalyst systems employing bulky, electron-rich phosphine ligands or NHC ligands are often a good starting point.

Q3: How can I minimize catalyst deactivation by the thiophene sulfur?

A3: The use of appropriate ligands is key. Ligands that form strong, stable complexes with the palladium center can prevent or reduce the coordination of the thiophene sulfur. Additionally, optimizing the reaction temperature and time can help to minimize catalyst decomposition.

Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: Based on protocols for similar substrates, a good starting point would be to use a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, in combination with a suitable phosphine ligand. A common base would be K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water. The reaction will likely require heating.

Data Presentation

The following tables provide representative data for catalyst performance in various cross-coupling reactions with thiophene derivatives. Note that these are illustrative examples and optimal conditions for this compound may vary.

Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Thiophene Derivatives

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1001275-90[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606>95[7]
Pd₂(dba)₃ / PPh₃Cs₂CO₃Dioxane801.596[7]

Table 2: Representative Catalyst Performance in Sonogashira Coupling of Aryl Halides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp1.5100[17]
Fe(acac)₃ / 2,2'-bipyridineCs₂CO₃Toluene13542Good to Excellent[18]
(NHC)-Cu / (NHC)-PdVariousNon-anhydrousRoom Temp-49-95[25][26]

Table 3: Representative Catalyst Performance in Heck Reaction of Aryl Halides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃NEt₃DMF100-Good[14]
Pd(II)-SPO complex--60-Excellent[27]
Pd(L-proline)₂-Water (Microwave)-ShortExcellent[12]

Table 4: Representative Catalyst Performance in Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[Pd(IPr)(μ-Cl)Cl]₂--100-High[20]
PdCl₂(P(o-Tolyl)₃)₂-Toluene1003High[22]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108Good-

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

General Protocol for a Copper-Free Sonogashira Coupling Reaction
  • Reaction Setup: To a reaction vessel, add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), and the base (e.g., TMP, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMSO, 2.5 mL) followed by the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by an appropriate method. Once complete, proceed with a standard aqueous work-up and purification.[17]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare & Degas Reagents and Solvents Add_Reactants Add Substrate, Coupling Partner, & Base Reagent_Prep->Add_Reactants Flask_Prep Flame-dry Schlenk Flask & Purge with Inert Gas Flask_Prep->Add_Reactants Add_Catalyst Add Pd Precatalyst & Ligand Add_Reactants->Add_Catalyst Heat_Stir Heat to Desired Temp & Stir Vigorously Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC, GC/LC-MS) Heat_Stir->Monitor Quench_Extract Cool, Quench, & Extract Monitor->Quench_Extract Reaction Complete Dry_Concentrate Dry Organic Layer & Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart Start Low or No Yield Check_Catalyst Check Catalyst & Ligand (Fresh? Stored Properly?) Start->Check_Catalyst Check_Atmosphere Check Inert Atmosphere (Thoroughly Degassed?) Start->Check_Atmosphere Screen_Conditions Systematically Screen Conditions Check_Catalyst->Screen_Conditions If Issue Persists Check_Atmosphere->Screen_Conditions If Issue Persists Screen_Ligands Screen Ligands (Bulky, e⁻-rich) Screen_Conditions->Screen_Ligands Screen_Bases Screen Bases (Carbonates, Phosphates) Screen_Conditions->Screen_Bases Screen_Solvents Screen Solvents (Dioxane, Toluene, etc.) Screen_Conditions->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Conditions->Optimize_Temp Success Improved Yield Screen_Ligands->Success Screen_Bases->Success Screen_Solvents->Success Optimize_Temp->Success

Caption: A troubleshooting flowchart for addressing low yields in cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R R-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Base selection for Suzuki coupling of "Methyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of Methyl 4-chlorothiophene-2-carboxylate .

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions. Its primary role is to activate the organoboron species (boronic acid or ester).[1][2] This activation occurs via one of two generally accepted pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[3][4] This negatively charged species is more readily transferred to the palladium center during the transmetalation step.

  • Hydroxide Pathway: The base can react with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species, which then reacts with the neutral boronic acid.[4][5]

Essentially, the base facilitates the crucial transmetalation step, where the organic group from the boron reagent is transferred to the palladium catalyst, allowing the catalytic cycle to proceed towards the final product.[2]

Q2: My starting material, this compound, contains a methyl ester. How does this influence my choice of base?

The presence of the methyl ester group is a critical consideration due to its susceptibility to base-catalyzed hydrolysis (saponification), which would convert it into a carboxylate salt. This is an undesirable side reaction.

To minimize this risk, you should:

  • Avoid strong hydroxide bases: Bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly nucleophilic and significantly increase the risk of ester hydrolysis, especially at elevated temperatures.[4]

  • Favor weaker inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally preferred.[4][6] Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the coupling of less reactive aryl chlorides but is less nucleophilic than hydroxides.

  • Consider fluoride ions: Potassium fluoride (KF) can be an effective base, as the fluoride ion is believed to activate the boronic acid without being strongly basic to affect the ester group.[7]

Q3: The carbon-chlorine bond in my substrate is known to be less reactive than C-Br or C-I bonds. What type of base is recommended for activating aryl chlorides?

Aryl chlorides are the least reactive halides in Suzuki couplings due to the strength of the C-Cl bond, making the oxidative addition step more challenging.[8][9][10] To achieve a successful reaction, a more reactive catalytic system is often required. This typically involves:

  • Bulky, electron-rich ligands: Ligands such as those of the Buchwald or Josiphos type, or N-heterocyclic carbenes (NHCs), are essential to stabilize the palladium catalyst and facilitate oxidative addition.[6]

  • Stronger, non-nucleophilic bases: While strong bases are needed, you must balance reactivity with potential side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for coupling aryl chlorides because they provide the necessary basicity to drive the reaction without the high nucleophilicity of hydroxides.[4][6] The "cesium effect" with Cs₂CO₃ is often cited for providing superior results in challenging couplings.[4]

Troubleshooting Guide

Problem 1: Low to no yield of the coupled product.

Possible Cause Troubleshooting Step
Insufficient Basicity The chosen base may not be strong enough to facilitate the transmetalation of the electron-deficient heteroaryl chloride. Switch to a stronger base. If you started with K₂CO₃, try K₃PO₄ or Cs₂CO₃.[4][11]
Poor Base Solubility The base may not be sufficiently soluble in the chosen solvent system. This can be an issue with K₃PO₄. Adding a small amount of water to create a biphasic system (e.g., Dioxane/H₂O) can improve solubility and reaction rate. However, be mindful of potential ester hydrolysis.[12]
Catalyst Deactivation The nitrogen or sulfur atoms in heteroaryl substrates can sometimes coordinate to the palladium center, leading to catalyst deactivation.[6][13] Ensure you are using an appropriate bulky ligand and consider screening different palladium precatalysts.

Problem 2: The methyl ester group on my thiophene ring is being hydrolyzed.

Possible Cause Troubleshooting Step
Base is too strong/nucleophilic You are likely using a base like NaOH or KOH, or running the reaction at a high temperature for an extended period with a carbonate base and water.
Solution 1: Switch to a less nucleophilic base such as K₃PO₄.[4]
Solution 2: Use anhydrous conditions. Bases like potassium trimethylsilanolate (TMSOK) in a solvent like trimethyl borate have been used for challenging couplings under anhydrous conditions to prevent hydrolysis.[14]
Solution 3: Reduce the reaction temperature and time, if possible, by optimizing the catalyst and ligand system for higher activity at lower temperatures.

Data Summary: Base Performance in Suzuki Coupling of Aryl Chlorides

The following table provides a general comparison of bases commonly used for the Suzuki coupling of challenging substrates like aryl chlorides. Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.

BaseCommon SolventsTypical Yield Range (%)Key Remarks
K₂CO₃ Toluene, Dioxane, DMF (often with H₂O)60-95%A standard, cost-effective choice. May be insufficient for less reactive aryl chlorides.[4]
K₃PO₄ Toluene, Dioxane, THF85-99%Excellent for aryl chlorides and nitrogen-containing heterocycles. A strong, non-nucleophilic base that minimizes ester hydrolysis.[4][6]
Cs₂CO₃ Toluene, Dioxane, THF90-99%Often provides the highest yields, especially for sterically hindered or electron-deficient substrates. More expensive.[4]
NaOH/KOH THF/H₂O, Toluene/H₂O70-90%Strong bases that can be effective but carry a high risk of side reactions, particularly hydrolysis of the ester in your substrate.[4]
KF Dioxane, THFModerate to HighA milder option that can be effective while preserving base-sensitive functional groups like esters.[7]

General Experimental Protocol (Starting Point)

This protocol is a general starting point and should be optimized for your specific reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Base Selection Workflow

BaseSelectionWorkflow start Start: Base Selection for This compound check_hydrolysis Is ester hydrolysis a primary concern? start->check_hydrolysis mild_bases Priority: Use Milder, Non-Nucleophilic Bases check_hydrolysis->mild_bases  Yes standard_bases Screen Standard Carbonate Base check_hydrolysis->standard_bases No / Initial Screen k3po4 K₃PO₄ (Good starting point) mild_bases->k3po4 cs2co3 Cs₂CO₃ (Higher reactivity) mild_bases->cs2co3 kf KF (Anhydrous conditions) mild_bases->kf check_yield Is reaction sluggish or low yield? k3po4->check_yield cs2co3->check_yield kf->check_yield k2co3 K₂CO₃ standard_bases->k2co3 k2co3->check_yield optimize Optimize Catalyst/Ligand System & Re-evaluate Base Strength check_yield->optimize Yes success Reaction Optimized check_yield->success No optimize->cs2co3 Re-try stronger base

References

Validation & Comparative

A Comparative Guide to Thiophene-2-Carboxylate Derivatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them promising candidates for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of various thiophene-2-carboxylate derivatives, focusing on their synthesis, performance, and supporting experimental data to aid researchers in selecting the most suitable compounds for their specific applications.

Performance Comparison of Thiophene-2-Carboxylate Derivatives

The performance of thiophene-2-carboxylate derivatives is often evaluated based on their biological activity, particularly their efficacy as antimicrobial and anticancer agents. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Comparative Anticancer Activity of Thiophene-2-Carboxamide Derivatives

Thiophene-2-carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2b Thiophene CarboxamideHep3B (Liver)5.46[1]
2d Thiophene CarboxamideHep3B (Liver)8.85[1]
2e Thiophene CarboxamideHep3B (Liver)12.58[1]
5b Thiophene-2-carboxamideMCF-7 (Breast)0.09[2]
5c Thiophene-2-carboxamideMCF-7 (Breast)2.22[2]
5c Thiophene-2-carboxamideHepG2 (Liver)0.72[2]
7f 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamideHT-29 (Colon)2.18[2]
7f 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamideMCF-7 (Breast)4.25[2]

Note: Lower IC50 values indicate higher potency.

Table 2: Comparative Antimicrobial Activity of Thiophene-2-Carboxylate and Related Derivatives

The antimicrobial potential of thiophene derivatives is a significant area of research. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Compound IDDerivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
7b 3-Amino thiophene-2-carboxamideStaphylococcus aureus-[3]
Bacillus subtilis-[3]
Pseudomonas aeruginosa-[3]
3b 3-Hydroxy thiophene-2-carboxamideBacillus subtilis-[3]
Pseudomonas aeruginosa-[3]
Spiro-indoline-oxadiazole 17 Thiophene-based heterocycleClostridium difficile2 - 4[4]
AGR1.229 (1) Thiophene derivativeAcinetobacter baumannii ATCC 1797816 - 64[5]
AGR1.230 (2) Thiophene derivativeEscherichia coli ATCC 2592216 - 64[5]
Compound 4 Thiophene derivativeColistin-Resistant A. baumannii16[5]
Compound 4 Thiophene derivativeColistin-Resistant E. coli8[5]
Compound 5 Thiophene derivativeColistin-Resistant A. baumannii16[5]
Compound 5 Thiophene derivativeColistin-Resistant E. coli32[5]
Compound 8 Thiophene derivativeColistin-Resistant A. baumannii32[5]
Compound 8 Thiophene derivativeColistin-Resistant E. coli32[5]

Note: Lower MIC values indicate greater antimicrobial activity. Some entries from reference[3] indicate high activity without specifying a numerical MIC value.

Synthesis of Thiophene-2-Carboxylate Derivatives

Several synthetic routes are available for the preparation of thiophene-2-carboxylate derivatives, each with its own advantages and limitations.

Catalytic Liquid Phase Aerobic Oxidation

A modern and efficient method for the synthesis of thiophene-2-carboxylic acid, a key precursor, involves the catalytic liquid-phase aerobic oxidation of 2-acetylthiophene. This process is a key step in a more cost-effective and environmentally friendly route to thiophene-2-carbonyl chloride, a crucial raw material for various derivatives.

Gewald Synthesis

The Gewald synthesis is a classical and versatile method for preparing 2-aminothiophenes, which can be further functionalized to a wide range of derivatives. This multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Carboxylate-Assisted Carboxylation with CO2

Direct carboxylation of thiophene with CO2 can be achieved in a solvent-free carbonate and carboxylate medium.[6] This method allows for the cleavage of the C-H bond and the introduction of a carboxyl group.[6] The reaction yield is influenced by the choice of carboxylate salt, with cesium pivalate being a particularly effective base additive.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of thiophene-2-carboxylate derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Preparation of Compounds: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include positive controls (microorganism in broth without compound), negative controls (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizations

Diagrams illustrating key processes and relationships can provide a clearer understanding of the synthesis and evaluation of thiophene-2-carboxylate derivatives.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Thiophene Thiophene / Substituted Thiophene Precursor Thiophene-2-carboxylic acid / Amine Precursor Thiophene->Precursor Various Synthetic Routes (e.g., Carboxylation, Gewald) Derivatives Thiophene-2-carboxylate Derivatives Precursor->Derivatives Functionalization / Amidation Antimicrobial Antimicrobial Assays (MIC Determination) Derivatives->Antimicrobial Derivatives->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, IC50) Derivatives->Anticancer Derivatives->Anticancer Data Performance Data (Tables 1 & 2) Antimicrobial->Data Anticancer->Data

Caption: General workflow for the synthesis and biological evaluation of thiophene-2-carboxylate derivatives.

Anticancer_Mechanism_of_Action cluster_pathway Potential Anticancer Signaling Pathway ThiopheneDerivative Thiophene-2-Carboxamide Derivative PTP1B PTP1B ThiopheneDerivative->PTP1B Inhibition CellGrowth Inhibition of Cell Growth & Proliferation PTP1B->CellGrowth Promotes

Caption: Postulated mechanism of action for certain anticancer thiophene-2-carboxamide derivatives.[2]

References

Alternative methods for the synthesis of "Methyl 4-chlorothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative methods for the synthesis of Methyl 4-chlorothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established and alternative synthetic routes, presenting key performance indicators, comprehensive experimental protocols, and visualizations of the synthetic pathways.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct routes. This comparison focuses on three primary methods: direct chlorination of a thiophene precursor, synthesis via a chlorinated carboxylic acid intermediate, and a Sandmeyer reaction from an amino-thiophene derivative. Each method presents unique advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

MethodStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Method 1: Direct Chlorination Methyl thiophene-2-carboxylateSulfuryl chloride (SO₂Cl₂)42575>95
Method 2: From Chlorinated Acid Thiophene-2-carboxylic acidTrichloroisocyanuric acid (TCCA), AlCl₃, then POCl₃5 (total)10-15, then 80~65 (overall)>98
Method 3: Sandmeyer Reaction Methyl 4-aminothiophene-2-carboxylateNaNO₂, HCl, CuCl30-560>97

Visualizing the Synthetic Pathways

The logical flow of each synthetic method is illustrated below.

cluster_0 Method 1: Direct Chlorination cluster_1 Method 2: From Chlorinated Acid cluster_2 Method 3: Sandmeyer Reaction A1 Methyl thiophene-2-carboxylate B1 This compound A1->B1 SO₂Cl₂, DCM A2 Thiophene-2-carboxylic acid B2 4-Chlorothiophene-2-carboxylic acid A2->B2 TCCA, AlCl₃ C2 This compound B2->C2 POCl₃, Methanol A3 Methyl 4-aminothiophene-2-carboxylate B3 Diazonium Salt Intermediate A3->B3 NaNO₂, HCl C3 This compound B3->C3 CuCl

A Comparative Guide to the Reactivity of Methyl 4-chlorothiophene-2-carboxylate and Other Halogenated Thiophenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like thiophene is a critical step in the synthesis of novel therapeutic agents and functional materials. Halogenated thiophenes, in particular, are versatile building blocks that readily participate in various palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of Methyl 4-chlorothiophene-2-carboxylate with its bromo and iodo analogues in key synthetic transformations, supported by established reactivity principles and available experimental data.

The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, is predominantly governed by the carbon-halogen bond strength. The general reactivity trend follows the order: Iodo > Bromo > Chloro . This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-I bond undergoes this step more readily than the stronger C-Br and C-Cl bonds, leading to faster reaction rates and often requiring milder conditions for the iodo-substituted compounds.

Comparative Performance in Suzuki-Miyaura Coupling

Below is a table summarizing the expected relative performance and a table with experimental data for a closely related bromo-thiophene derivative, which can be used as a proxy to anticipate the reactivity of Methyl 4-bromothiophene-2-carboxylate.

Table 1: Qualitative Comparison of Methyl 4-halothiophene-2-carboxylates in Suzuki-Miyaura Coupling

SubstrateExpected ReactivityTypical Reaction Conditions
Methyl 4-iodothiophene-2-carboxylateHighMild conditions, lower catalyst loading, shorter reaction times.
Methyl 4-bromothiophene-2-carboxylateModerateStandard conditions, moderate catalyst loading and reaction times.
This compoundLowHarsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required.[2]

Table 2: Experimental Data for Suzuki-Miyaura Coupling of Pentyl 5-bromo-2-thiophenecarboxylate with Various Arylboronic Acids [2]

Arylboronic AcidProduct Yield (%) in 1,4-Dioxane/WaterProduct Yield (%) in Dry Toluene
3-Chlorophenylboronic acid71.550.2
3-Acetylphenylboronic acid75.033.0
4-(Methylthio)phenylboronic acid80.276.5
3-Chloro-4-fluorophenylboronic acid65.051.5
3,4-Dichlorophenylboronic acid70.252.7
Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.[2]
Comparative Performance in Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also follows the same reactivity trend of I > Br > Cl for halogenated thiophenes.[2] Kinetic studies on similar substrates have demonstrated that iodinated arenes react significantly faster than brominated arenes.[2] Consequently, Methyl 4-iodothiophene-2-carboxylate is expected to give higher yields under milder conditions compared to the bromo and chloro analogues.

Table 3: Qualitative Comparison of Methyl 4-halothiophene-2-carboxylates in Heck Reaction

SubstrateExpected ReactivityAnticipated Performance
Methyl 4-iodothiophene-2-carboxylateHighHigh yields, milder conditions.[2]
Methyl 4-bromothiophene-2-carboxylateModerateGood yields, standard conditions.[2]
This compoundLowLower yields, may require higher temperatures and specialized catalysts.[2]
Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3][4] Similar to C-C coupling reactions, the reactivity of the C-X bond in this transformation follows the order I > Br > Cl.[1] Therefore, the C-Cl bond in this compound is the least reactive and will likely require more forcing conditions, such as higher temperatures and the use of electron-rich, bulky phosphine ligands, to achieve efficient coupling with amines.

Table 4: Qualitative Comparison of Methyl 4-halothiophene-2-carboxylates in Buchwald-Hartwig Amination

SubstrateExpected ReactivityTypical Requirements
Methyl 4-iodothiophene-2-carboxylateHighMilder conditions, broader amine scope.
Methyl 4-bromothiophene-2-carboxylateModerateStandard conditions, good amine scope.
This compoundLowMore forcing conditions, specialized bulky and electron-rich ligands.[1]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the methyl 4-halothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is added a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF). The mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand are then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Heck Reaction

In a sealable reaction tube, the methyl 4-halothiophene-2-carboxylate (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The tube is sealed and heated to the required temperature (typically 100-140 °C) for the specified time (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to afford the desired product.

General Protocol for Buchwald-Hartwig Amination

A reaction flask is charged with the methyl 4-halothiophene-2-carboxylate (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or other biaryl phosphines, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). The flask is evacuated and backfilled with an inert gas (repeated three times). A degassed solvent (e.g., toluene or 1,4-dioxane) is then added. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for the required duration (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halothiophene, Coupling Partner, & Base Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Purge with Inert Gas Solvent->Inert_Atmosphere Catalyst Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst Heating Heat to Required Temperature Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench_Extract Quench & Extract with Organic Solvent Monitoring->Quench_Extract Reaction Complete Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Purify by Chromatography Dry_Concentrate->Purification Product Product Purification->Product

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Halogen_Reactivity_Trend cluster_legend Reactivity in Pd-Catalyzed Cross-Coupling Iodo Iodo-Thiophene Bromo Bromo-Thiophene Iodo->Bromo > Chloro Chloro-Thiophene Bromo->Chloro > High High Moderate Moderate Low Low Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Thiophene_Derivative Thiophene-based Inhibitor Thiophene_Derivative->Kinase_B Inhibits

References

A Researcher's Guide to the Comparative Reactivity of Halothiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like thiophene is a critical step in the synthesis of novel compounds with potential therapeutic applications. Halothiophene esters are versatile building blocks that can undergo a variety of cross-coupling and substitution reactions. The choice of the halogen substituent (I, Br, or Cl) on the thiophene ring significantly impacts the reactivity of the ester, influencing reaction conditions, catalyst choice, and overall yield. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-thiophene esters in key synthetic transformations, supported by experimental data and detailed protocols.

The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of halothiophene esters with boronic acids or their derivatives is a common strategy for introducing aryl, heteroaryl, or vinyl substituents.

Comparative Reactivity Data

While a direct side-by-side comparison of iodo-, bromo-, and chloro-thiophene esters under identical Suzuki coupling conditions is not extensively documented in a single study, the established reactivity trend of I > Br > Cl holds true. The following table summarizes typical yields for the Suzuki coupling of various halothiophene derivatives, illustrating the general performance of each halogen. It is important to note that reaction conditions can be optimized for each substrate to improve yields.

Halogen (X)Thiophene SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Br2-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901225-76[1]
Br4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)9012~95
BrPentyl 5-bromothiophene-2-carboxylateVarious arylboronic acidsPd(PPh₃)₄-Toluene or 1,4-Dioxane/H₂O90-Good yields[2]

Note: Data is compiled from studies on structurally similar thiophene derivatives. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothiophene Ester

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromothiophene ester with an arylboronic acid.[1][3][4]

Materials:

  • Bromothiophene ester (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the bromothiophene ester, arylboronic acid, and base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Halothiophene Ester Boronic Acid Catalyst Base Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitoring (TLC/GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

General workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling provides an alternative method for C-C bond formation, utilizing organotin reagents. These reagents are often stable to air and moisture, offering a broad functional group tolerance.[5][6]

Comparative Reactivity Data

Similar to the Suzuki coupling, direct comparative data for halothiophene esters in the Stille reaction is scarce. However, the reactivity trend of I > Br > Cl is well-established for this transformation as well. Iodides generally react faster and under milder conditions than bromides, while chlorides are the least reactive.[5]

Halogen (X)ReactivityGeneral Conditions
IHighestMilder conditions, faster reaction times.
BrIntermediateRequires higher temperatures or more active catalysts.
ClLowestOften requires specialized ligands and harsher conditions.
Experimental Protocol: Stille Coupling

The following is a general protocol for a Stille cross-coupling reaction.[7]

Materials:

  • Halothiophene ester (1.0 eq)

  • Organostannane reagent (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Additives (e.g., LiCl, CuI)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add the halothiophene ester and any solid additives (e.g., LiCl, CuI).

  • Add the palladium catalyst under a counterflow of inert gas.

  • Seal the flask and purge with inert gas.

  • Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux, depending on the substrates).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench as appropriate (e.g., with aqueous KF to remove tin byproducts).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + R-X Pd(II) Complex R-Pd(II)L2-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + R'-SnBu3 Pd(II) Intermediate R-Pd(II)L2-R' Transmetalation->Pd(II) Intermediate - X-SnBu3 Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R-R' Reductive\nElimination->Product

Catalytic cycle of the Stille coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[8][9]

Comparative Reactivity Data

The reactivity of halothiophenes in the Buchwald-Hartwig amination also follows the general trend of I > Br > Cl .[10] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being required, especially for less reactive chlorides.[11]

Halogen (X)ReactivityLigand Considerations
IHighestCan often be coupled with a wider range of ligands.
BrIntermediateOften requires more specialized, bulky phosphine ligands.
ClLowestTypically requires highly active, sterically hindered biarylphosphine ligands.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the Buchwald-Hartwig amination of a halothiophene ester.[12]

Materials:

  • Halothiophene ester (1.0 eq)

  • Amine (1.0-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halothiophene ester, amine, base, palladium precatalyst, and ligand to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the required temperature (typically 80-120 °C).

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on halothiophene esters is another important transformation, typically requiring the presence of electron-withdrawing groups on the thiophene ring to activate it towards nucleophilic attack. The ester group itself serves as a moderately activating group.

Comparative Reactivity Data

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I . This is because the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen, forming a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively. However, for thiophene derivatives, this trend can be influenced by the nature of the nucleophile and the reaction conditions. Kinetic studies on the SNAr of 2-L-5-nitrothiophenes with various amines have been conducted, providing insight into the reaction mechanism.[13][14]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a general protocol for the SNAr reaction of a halothiophene ester with an amine.

Materials:

  • Halothiophene ester (1.0 eq)

  • Nucleophile (e.g., amine, alkoxide, 1.0-2.0 eq)

  • Base (if necessary, e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMF, DMSO, THF)

Procedure:

  • Dissolve the halothiophene ester in the polar aprotic solvent in a reaction flask.

  • If the nucleophile is an alcohol, a base such as sodium hydride may be added first to form the alkoxide in situ.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The choice of halogen on a thiophene ester substrate is a critical consideration in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, the reactivity trend is consistently I > Br > Cl. This allows for selective reactions on poly-halogenated thiophenes. In contrast, for nucleophilic aromatic substitution reactions, the reactivity order is often reversed. A thorough understanding of these reactivity trends, coupled with the appropriate selection of catalysts, ligands, and reaction conditions, is essential for the successful synthesis of complex thiophene-based molecules for applications in research, drug discovery, and materials science.

References

A Comparative Guide to Methyl 4-chlorothiophene-2-carboxylate and Methyl 4-bromothiophene-2-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Key Thiophene Intermediates in Organic Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Methyl 4-halothiophene-2-carboxylates are versatile intermediates, offering a thiophene scaffold readily amenable to further functionalization. This guide provides a detailed comparison of two common analogs: Methyl 4-chlorothiophene-2-carboxylate and Methyl 4-bromothiophene-2-carboxylate, with a focus on their physicochemical properties and relative performance in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of starting materials is crucial for reaction design and optimization. Below is a summary of the key physicochemical data for the two compounds.

PropertyThis compoundMethyl 4-bromothiophene-2-carboxylate
CAS Number 88105-19-562224-16-2
Molecular Formula C₆H₅ClO₂SC₆H₅BrO₂S
Molecular Weight 176.62 g/mol 221.07 g/mol [1]
Boiling Point Not explicitly found255 °C[2]
Density Not explicitly found1.662 g/cm³[2]
Flash Point Not explicitly found108 °C[2]
Appearance Not explicitly foundColorless to light yellow liquid[2]
Purity 97% (commercially available)≥ 98% (GC) (commercially available)

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these halothiophenes in organic synthesis lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The nature of the halogen atom at the 4-position significantly influences the reactivity of the molecule.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more readily undergoing oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Hypothetical Comparative Suzuki-Miyaura Coupling

To illustrate the expected difference in reactivity, a hypothetical Suzuki-Miyaura coupling with phenylboronic acid is presented. The anticipated results are based on the general reactivity trends of aryl halides.

ParameterThis compound (Expected)Methyl 4-bromothiophene-2-carboxylate (Expected)
Reaction Time Longer (e.g., 12-24 h)Shorter (e.g., 4-12 h)
Reaction Temperature Higher (e.g., 100-120 °C)Milder (e.g., 80-100 °C)
Catalyst Loading Potentially higherStandard
Ligand Choice Often requires more electron-rich, bulky phosphinesTolerates a wider range of standard phosphine ligands
Yield Moderate to GoodGood to Excellent

This expected disparity in reactivity necessitates the use of more forcing conditions or specialized catalytic systems to achieve comparable yields with the chloro-substituted analog.

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki-Miyaura and Heck reactions. These are intended as a starting point for methods development and would require optimization for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the methyl 4-halothiophene-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is taken in a Schlenk flask. A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture, 5 mL) is added, and the mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction mixture is heated to the desired temperature with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the methyl 4-halothiophene-2-carboxylate (1.0 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent (e.g., DMF or NMP, 5 mL). The tube is sealed, and the mixture is heated to the desired temperature with stirring. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

Logical Workflow and Catalytic Cycles

The following diagrams illustrate the logical workflow for selecting a substrate and the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

G cluster_0 Substrate Selection Workflow Start Start Define Synthetic Goal Define Synthetic Goal Start->Define Synthetic Goal Cost and Availability Cost and Availability Define Synthetic Goal->Cost and Availability Reactivity Requirements Reactivity Requirements Cost and Availability->Reactivity Requirements Performance is key Chloro Select this compound Cost and Availability->Chloro Cost-sensitive Reactivity Requirements->Chloro Moderate reactivity acceptable Bromo Select Methyl 4-bromothiophene-2-carboxylate Reactivity Requirements->Bromo High reactivity needed Optimize Conditions Optimize Conditions Chloro->Optimize Conditions Bromo->Optimize Conditions End End Optimize Conditions->End

Caption: A logical workflow for selecting between the chloro and bromo analogs.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd ArPd(II)X Ar-Pd(II)-X OxAdd->ArPd(II)X Transmetal Transmetalation ArPd(II)X->Transmetal ArPd(II)Ar' Ar-Pd(II)-Ar' Transmetal->ArPd(II)Ar' RedElim Reductive Elimination ArPd(II)Ar'->RedElim RedElim->Pd(0) Ar-Ar' Ar-Ar' RedElim->Ar-Ar' ArX ArX ArX->OxAdd Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Heck Reaction Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd ArPd(II)X Ar-Pd(II)-X OxAdd->ArPd(II)X Carbopalladation Carbopalladation ArPd(II)X->Carbopalladation Intermediate R-CH-CH(Ar)-Pd(II)-X Carbopalladation->Intermediate BetaHydride β-Hydride Elimination Intermediate->BetaHydride BetaHydride->Pd(0) Product Product BetaHydride->Product ArX ArX ArX->OxAdd Alkene Alkene Alkene->Carbopalladation Base Base Base->BetaHydride

Caption: The catalytic cycle of the Heck reaction.

Conclusion

  • Methyl 4-bromothiophene-2-carboxylate is the preferred substrate when higher reactivity is desired, allowing for milder reaction conditions and potentially higher yields in standard cross-coupling reactions.

  • This compound offers a more cost-effective alternative, though its lower reactivity typically necessitates more forcing conditions, specialized catalyst systems, and careful optimization to achieve satisfactory results.

For researchers in drug development and other fields where efficiency and yield are critical, the bromo-substituted thiophene may be the more strategic choice, despite the higher initial cost. Conversely, for large-scale synthesis or when cost is a primary driver, the chloro-analog presents a viable, albeit more challenging, option.

References

A Spectroscopic Showdown: Differentiating Substituted Thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted thiophenes are fundamental building blocks for the development of pharmaceuticals and advanced functional materials. The specific placement of a substituent on the thiophene ring—whether at the 2- or 3-position—dramatically influences the molecule's electronic structure, and by extension, its chemical reactivity and physical properties. For researchers and drug development professionals, the ability to unequivocally distinguish between these isomers is paramount. This guide provides an objective, data-driven comparison of 2- and 3-substituted thiophene isomers through the lens of UV-Vis, IR, and NMR spectroscopy.

Data Presentation: A Quantitative Comparison

The following tables summarize the key spectroscopic data for representative pairs of substituted thiophene isomers. These values highlight the distinct spectral fingerprints that arise from the differential electronic effects of the substituent at the α (2-) versus the β (3-) position.

Table 1: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)Solvent
2-Acetylthiophene~260, ~280Not Specified
3-Acetylthiophene~241Not Specified
2-NitrothiopheneNot SpecifiedNot Specified
3-NitrothiopheneNot SpecifiedNot Specified
2-Bromothiophene~235Not Specified
3-BromothiopheneNot SpecifiedNot Specified

Note: UV-Vis data can be highly dependent on the solvent and concentration.

Table 2: Key Infrared (IR) Absorption Frequencies (cm-1)

CompoundC=O StretchNO2 Asymmetric StretchNO2 Symmetric StretchC-Br Stretch
2-Acetylthiophene~1665N/AN/AN/A
3-Acetylthiophene~1675N/AN/AN/A
2-NitrothiopheneN/A~1540~1351N/A
3-NitrothiopheneN/A~1540~1351N/A
2-BromothiopheneN/AN/AN/A~530
3-BromothiopheneN/AN/AN/ANot Specified

Note: IR frequencies are for neat or Nujol mull samples and can vary slightly based on the sampling method.

Table 3: 1H NMR Chemical Shifts (δ, ppm) in CDCl3

CompoundH2H3H4H5-COCH3
2-Acetylthiophene-~7.68 (dd)~7.12 (t)~7.65 (dd)~2.55 (s)
3-Acetylthiophene~8.10 (dd)-~7.35 (dd)~7.55 (dd)~2.50 (s)
2-Nitrothiophene-~7.40 (dd)~7.18 (t)~8.00 (dd)N/A
3-Nitrothiophene~8.45 (dd)-~7.40 (dd)~7.70 (dd)N/A
2-Bromothiophene-~6.98 (dd)~6.93 (t)~7.25 (dd)N/A
3-Bromothiophene~7.20 (dd)-~7.05 (d)~7.28 (dd)N/A

Note: Chemical shifts and coupling patterns are approximate and can vary with solvent and concentration.[1]

Table 4: 13C NMR Chemical Shifts (δ, ppm) in CDCl3

CompoundC2C3C4C5-COCH3C=O
2-Acetylthiophene~144.5~133.8~128.2~132.6~26.8~190.7
3-Acetylthiophene~133.0~143.5~126.9~126.0~26.7~191.0
2-Nitrothiophene~151.0~128.0~129.0~133.0N/AN/A
3-Nitrothiophene~123.0~150.0~127.0~130.0N/AN/A
2-Bromothiophene~112.0~130.0~128.0~127.0N/AN/A
3-Bromothiophene~122.0~110.0~130.0~125.0N/AN/A

Note: Chemical shift values are approximate and can vary.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data. Below are generalized protocols for the techniques cited.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[2]

  • Sample Preparation: A dilute solution of the thiophene isomer is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[2]

  • Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to serve as a blank.[3][4]

  • Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path. The spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.[2] The wavelength of maximum absorbance (λmax) is then determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.[5][6]

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

    • Solid (KBr Pellet): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used.[8]

  • Background Scan: A background spectrum is taken of the empty sample holder (salt plates, ATR crystal) to be subtracted from the sample spectrum.

  • Data Acquisition: The prepared sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm-1.[5] Key vibrational frequencies corresponding to specific functional groups are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[9][10]

  • Sample Preparation: Approximately 5-10 mg of the purified thiophene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). The solution is transferred to a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Instrument Setup: The sample is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.[1]

  • 1H NMR Data Acquisition: A standard single-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.[1]

  • 13C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.[9] A sufficient number of scans is required due to the low natural abundance of 13C.[1]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and calibrated against the residual solvent peak or TMS.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of substituted thiophene isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_2 2-Substituted Thiophene UV_Vis UV-Vis Isomer_2->UV_Vis IR IR Isomer_2->IR NMR NMR Isomer_2->NMR Isomer_3 3-Substituted Thiophene Isomer_3->UV_Vis Isomer_3->IR Isomer_3->NMR UV_Data λmax Comparison UV_Vis->UV_Data IR_Data Functional Group Analysis IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data Conclusion Isomer Differentiation UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for Spectroscopic Comparison of Thiophene Isomers.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance for the functionalization of a key thiophene building block, supported by experimental data.

The strategic functionalization of the thiophene ring is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and organic materials. Methyl 4-chlorothiophene-2-carboxylate, a readily available building block, offers a versatile platform for introducing molecular complexity through various cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and operational efficiency. This guide provides a comparative analysis of different catalytic systems for five major cross-coupling reactions involving this compound and its close analogs, supported by experimental data from the scientific literature.

Catalyst Performance in Key Cross-Coupling Reactions

The following sections detail the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. Due to the limited availability of data for the exact substrate, this guide incorporates findings from studies on structurally similar thiophene derivatives to provide a comprehensive overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For the coupling of heteroaryl chlorides, both palladium and nickel-based catalysts have shown significant efficacy. While specific data for this compound is not abundant, studies on similar chlorothiophene derivatives provide valuable insights.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chlorothiophene Derivatives

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1102485Aryl Carbamate[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1302492Aryl Sulfamate[1]
[Ni(4-CF₃stb)₃]NoneK₃PO₄Dioxane8012>95Heteroaryl Bromide[2]
[(dppf)Ni(cinnamyl)Cl]dppfK₃PO₄Dioxane801882-96Heteroaryl Halides[3]

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling [4]

A mixture of the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and NiCl₂(PCy₃)₂ (5 mol %) in 2-Me-THF or t-amyl alcohol (0.2 M) is heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired biaryl product.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Add Catalyst and Ligand A->B C Heat Reaction Mixture B->C Inert Atmosphere D Quench with Water and Extract C->D E Dry, Filter, and Concentrate D->E F Purify by Chromatography E->F

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes. A notable study by Cui et al. (2016) demonstrated a catalyst-controlled regiodivergent dehydrogenative Heck reaction of methyl 4-arylthiophene-3-carboxylates, a close structural analog to our target molecule. This work highlights the ability to selectively functionalize either the C2 or C5 position of the thiophene ring by judicious choice of the catalyst.[5]

Table 2: Catalyst-Controlled Regiodivergent Heck Reaction of Methyl 4-phenylthiophene-3-carboxylate with n-Butyl Acrylate [5]

Catalyst SystemAdditiveSolventTemperature (°C)Time (h)PositionYield (%)
Pd(TFA)₂AgOAcTFA8024C566
[RuCl₂(p-cymene)]₂AgSbF₆, Cu(OAc)₂·H₂OTHF10024C298

Experimental Protocol: Palladium-Catalyzed C5-Selective Dehydrogenative Heck Reaction [5]

A sealed tube is charged with methyl 4-phenylthiophene-3-carboxylate (0.25 mmol), n-butyl acrylate (0.5 mmol), Pd(TFA)₂ (10 mol%), AgOAc (2.0 equiv.), and TFA (5.0 equiv.) in a suitable solvent (1.0 mL). The reaction mixture is stirred at 80 °C for 24 hours under air. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.

Experimental Protocol: Ruthenium-Catalyzed C2-Selective Dehydrogenative Heck Reaction [5]

A sealed tube is charged with methyl 4-phenylthiophene-3-carboxylate (0.25 mmol), n-butyl acrylate (0.50 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (33 mol%), and Cu(OAc)₂·H₂O (1.2 equiv.) in THF (1.0 mL). The mixture is stirred at 100 °C for 24 hours under air. After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycles for Regiodivergent Heck Reaction

Heck_Cycles cluster_pd Palladium-Catalyzed (C5-Selective) cluster_ru Ruthenium-Catalyzed (C2-Selective) Pd_II Pd(II) Pd_0 Pd(0) Pd_0->Pd_II Oxidation Thiophene_Pd Thiophene-Pd Intermediate Product_C5 C5-Alkylated Product Thiophene_Pd->Product_C5 + Alkene - Pd(0) Thiophene Thiophene Substrate Thiophene->Thiophene_Pd Electronic Palladation Thiophene_Ru Thiophene-Ru Intermediate Thiophene->Thiophene_Ru Directed Cycloruthenation Ru_II Ru(II) Ru_0 Ru(0) Ru_0->Ru_II Oxidation Product_C2 C2-Alkylated Product Thiophene_Ru->Product_C2 + Alkene - Ru(0)

Caption: Contrasting catalytic pathways for C5 and C2 selective Heck reactions.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated thiophenes. A protocol for the coupling of a similar substrate, ethyl 5-chlorothiophene-2-glyoxylate, demonstrates the feasibility of this transformation.[6]

Table 3: Catalyst System for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxylate [6]

CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60

Experimental Protocol: Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxylate [6]

To a dry Schlenk flask under an inert atmosphere, add ethyl 5-chlorothiophene-2-glyoxylate (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv). Anhydrous THF is added, followed by freshly distilled triethylamine (2.5 equiv). The reaction mixture is heated to 60 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the product is isolated and purified.

Logical Flow of a Sonogashira Coupling Reaction

Sonogashira_Flow A Start: Inert Atmosphere B Add Thiophene Substrate A->B C Add Terminal Alkyne B->C D Add Pd and Cu Catalysts C->D E Add Base and Solvent D->E F Heat Reaction Mixture E->F G Monitor Progress (TLC/GC-MS) F->G H Workup and Purification G->H I End: Isolated Product H->I

Caption: Step-by-step logical progression of a Sonogashira coupling experiment.

Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents. While specific data for this compound is limited, general conditions for the Stille coupling of aryl chlorides are well-established.[7] The use of bulky, electron-rich phosphine ligands is often crucial for the activation of the C-Cl bond.

Table 4: General Catalyst System for Stille Coupling of Aryl Chlorides [7]

CatalystLigandAdditiveBaseSolventTemperature (°C)
Pd₂ (dba)₃P(t-Bu)₃-CsFDioxane100

Experimental Protocol: General Procedure for Stille Coupling of Aryl Chlorides [7]

A mixture of the aryl chloride (1.0 equiv), organostannane (1.1 equiv), CsF (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and P(t-Bu)₃ (6 mol%) in dioxane is heated at 100 °C under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For the amination of (hetero)aryl chlorides, catalyst systems employing bulky biarylphosphine ligands have demonstrated broad applicability and high efficiency.[8]

Table 5: General Catalyst System for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides [8]

CatalystLigandBaseSolventTemperature (°C)
[Pd(cinnamyl)Cl]₂BippyPhosNaOtBuToluene110

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

An oven-dried resealable Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), [Pd(cinnamyl)Cl]₂ (1-2 mol%), and BippyPhos (2-4 mol%). The tube is evacuated and backfilled with argon, and then toluene is added. The reaction is heated at 110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

The selection of an appropriate catalyst system is critical for the successful cross-coupling of this compound and its analogs. For Suzuki-Miyaura reactions, both palladium and nickel catalysts offer viable options, with nickel catalysts showing promise for their cost-effectiveness. The Heck reaction offers the unique potential for regioselective functionalization at either the C2 or C5 position of the thiophene ring, depending on the choice of a ruthenium or palladium catalyst. The Sonogashira, Stille, and Buchwald-Hartwig amination reactions are all feasible, with catalyst systems based on palladium and bulky phosphine ligands being generally effective for the activation of the relatively inert C-Cl bond. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the informed selection of catalysts for the efficient and selective functionalization of this important thiophene building block.

References

One-Pot vs. Stepwise Synthesis of Thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of thiophene derivatives is a critical aspect of discovery and process chemistry. Thiophene scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The choice between a one-pot synthesis and a stepwise approach can significantly impact reaction efficiency, resource utilization, and overall project timelines. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols.

The primary distinction between these methodologies lies in the isolation of intermediates. One-pot synthesis involves the sequential addition of reagents to a single reaction vessel, allowing multiple reaction steps to occur without the purification of intermediate compounds. In contrast, stepwise synthesis involves the execution of individual reactions in sequence, with the isolation and purification of the product at each step before proceeding to the next.

At a Glance: One-Pot vs. Stepwise Synthesis

FeatureOne-Pot SynthesisStepwise Synthesis
Time Efficiency High (reduced handling and purification time)Lower (requires time for isolation and purification of intermediates)
Resource Efficiency High (less solvent and purification materials)Lower (more solvent and materials consumed)
Process Simplicity High (fewer manual operations)Lower (more complex workflow)
Yield Often comparable, but can be lower due to side reactionsCan be higher overall due to optimization of each step
Reaction Optimization More complex to optimizeEasier to troubleshoot and optimize individual steps
Intermediate Analysis Difficult to impossibleStraightforward
Atom Economy Generally higherGenerally lower due to workup and purification losses

Comparative Analysis: The Gewald Aminothiophene Synthesis

The Gewald reaction is a classic and versatile method for the synthesis of 2-aminothiophenes, which are valuable intermediates in medicinal chemistry. This reaction can be performed as both a one-pot process and a stepwise sequence.

One-Pot Gewald Synthesis

In the one-pot approach, a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur are reacted together in the presence of a base. This method is lauded for its operational simplicity and efficiency.[1][2]

Stepwise Gewald Synthesis

The stepwise approach first involves the Knoevenagel-Cope condensation of the ketone/aldehyde with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3] This intermediate is then isolated, purified, and subsequently reacted with elemental sulfur in the presence of a base to yield the final 2-aminothiophene. This approach is often employed for less reactive ketones where the one-pot method may yield unsatisfactory results.[3]

Experimental Data Comparison

Let's consider the synthesis of a representative 2-aminothiophene, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, to illustrate the differences.

ParameterOne-Pot Gewald SynthesisStepwise Gewald Synthesis
Starting Materials Butan-2-one, Ethyl cyanoacetate, SulfurStep 1: Butan-2-one, Ethyl cyanoacetateStep 2: Isolated intermediate, Sulfur
Catalyst/Base DiethylamineStep 1: Base (e.g., piperidine)Step 2: Base (e.g., diethylamine)
Solvent EthanolStep 1: TolueneStep 2: Ethanol
Temperature 50°C[4]Step 1: RefluxStep 2: 50°C
Reaction Time ~3 hours[4]Step 1: Several hoursStep 2: ~3 hours
Overall Yield ~85%[4]Generally good, but requires two steps
Workup Single filtration and recrystallizationTwo separate workups and purifications

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]
  • Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Reaction Conditions: Stir the reaction mixture constantly for 3 hours at 50°C.

  • Workup and Purification: After completion of the reaction (monitored by TLC), quench the mixture with ice-cold water. Extract the product with ethyl acetate. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture to yield the final product.

Protocol 2: Conceptual Stepwise Synthesis of 2-Aminothiophenes

Step 1: Knoevenagel-Cope Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1 eq.), active methylene nitrile (1 eq.), a catalytic amount of a suitable base (e.g., piperidine or triethylamine), and a solvent such as toluene.

  • Reaction Conditions: Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the condensation.

  • Workup and Purification: Cool the reaction mixture, wash with water and brine, and dry the organic layer. Remove the solvent under reduced pressure and purify the resulting α,β-unsaturated nitrile intermediate by distillation or recrystallization.

Step 2: Thiophene Ring Formation

  • Reaction Setup: Dissolve the purified α,β-unsaturated nitrile (1 eq.) and elemental sulfur (1.1 eq.) in a suitable solvent like ethanol.

  • Reaction Conditions: Add a base (e.g., diethylamine or morpholine) and heat the mixture at a suitable temperature (e.g., 50°C) for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture, and if a precipitate forms, filter and wash it with cold ethanol. If no precipitate forms, concentrate the solution and purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logistical differences between one-pot and stepwise synthesis.

One_Pot_vs_Stepwise_Synthesis cluster_one_pot One-Pot Synthesis cluster_stepwise Stepwise Synthesis A Reagents A + B + C B Single Reaction Vessel A->B Add C Final Product B->C React & Purify D Reagents A + B E Reaction 1 D->E F Isolate & Purify Intermediate E->F G Intermediate + Reagent C F->G H Reaction 2 G->H I Final Product H->I

A comparison of one-pot and stepwise workflows.

Signaling Pathways and Logical Relationships

The choice of synthetic route is often dictated by the reactivity of the substrates and the desired purity of the final product. The following diagram illustrates the decision-making process.

Synthesis_Decision_Tree Start Start Synthesis Planning Substrate_Reactivity Are substrates highly reactive? Start->Substrate_Reactivity One_Pot One-Pot Synthesis Substrate_Reactivity->One_Pot Yes Stepwise Stepwise Synthesis Substrate_Reactivity->Stepwise No Advantages_One_Pot Advantages: - Time & Resource Efficient - Simpler Process One_Pot->Advantages_One_Pot Disadvantages_One_Pot Considerations: - Optimization can be complex - Potential for side reactions One_Pot->Disadvantages_One_Pot Advantages_Stepwise Advantages: - Easier to optimize - Higher purity of intermediates - Better for less reactive substrates Stepwise->Advantages_Stepwise Disadvantages_Stepwise Considerations: - More time-consuming - Higher resource consumption Stepwise->Disadvantages_Stepwise

Decision tree for synthesis route selection.

Other Thiophene Syntheses: A Conceptual Comparison

While the Gewald reaction provides a clear example, other named reactions for thiophene synthesis can also be considered in the context of one-pot versus stepwise strategies.

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[5] Conceptually, this is often a one-pot reaction as the dicarbonyl and sulfurizing agent are heated together to directly afford the thiophene. A stepwise approach is less common but could involve the synthesis and isolation of the 1,4-dicarbonyl compound before the cyclization step.

  • Hinsberg Thiophene Synthesis: This synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[1] While it can be performed in a single procedural step, the reaction mechanism involves multiple transformations. A stepwise approach could involve the isolation of intermediate condensation products before final cyclization and aromatization, which could be beneficial for optimizing yields and purity.

  • Fiesselmann Thiophene Synthesis: This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[6] Similar to the Hinsberg synthesis, this is often a one-pot procedure. A stepwise variation might involve the isolation of the initial Michael adduct before subsequent intramolecular condensation and dehydration, allowing for greater control over the reaction sequence.

Conclusion

The choice between one-pot and stepwise synthesis of thiophene derivatives is a nuanced decision that depends on several factors, including substrate reactivity, desired scale, and available resources. One-pot syntheses, particularly the Gewald reaction, offer significant advantages in terms of time and resource efficiency, making them highly attractive for rapid library synthesis and green chemistry initiatives. However, the stepwise approach provides greater control over the reaction, facilitating optimization and potentially leading to higher overall yields, especially for challenging substrates. For drug development professionals and researchers, a thorough understanding of both methodologies is essential for the strategic and efficient synthesis of novel thiophene-based compounds.

References

A Comparative Guide to the Purity Validation of Methyl 4-chlorothiophene-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the purity validation of Methyl 4-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, using High-Performance Liquid Chromatography (HPLC).[1] The document presents a detailed experimental protocol for a robust HPLC method, compares its performance with alternative analytical techniques, and includes supporting data for a comprehensive evaluation. The purity of chemical intermediates is a critical parameter in drug development and manufacturing, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

Introduction to Purity Analysis

This compound is a substituted thiophene derivative used as a building block in organic synthesis.[1] Ensuring its chemical purity is paramount before its use in subsequent reaction steps. HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide details a validated HPLC method for the separation and quantification of this compound from its potential process-related impurities.

Alternative Analytical Methodologies

While HPLC is a primary method for purity determination, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Given that this compound is a methyl ester, it possesses sufficient volatility for GC analysis.[4][5][6] GC-MS offers excellent separation efficiency and provides structural information from the mass spectrum, which is invaluable for impurity identification.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[9][10] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct measure of purity can be obtained.[11][12] qNMR is particularly useful for certifying reference materials.

  • High-Resolution Mass Spectrometry (HRMS): Often coupled with liquid chromatography (LC-MS), HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[13] This technique is instrumental in the structural elucidation of trace-level impurities and degradation products.[14]

Each technique offers distinct advantages. HPLC is robust for routine quality control, GC-MS is excellent for volatile impurities, qNMR provides an absolute purity value, and LC-HRMS is unparalleled for impurity identification. The choice of method depends on the specific requirements of the analysis.

Experimental Protocols

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Impurity Spike Solution: Prepare a solution of this compound spiked with known potential impurities at a concentration of 0.1% relative to the main analyte.

Data Presentation and Analysis

The developed HPLC method was used to analyze a batch of this compound. The following table summarizes the chromatographic data obtained. Purity is calculated using the area normalization method.

Table 1: Chromatographic Data for Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
14-Chlorothiophene-2-carboxylic acid3.521,2340.08
2Unknown Impurity 15.898230.05
3This compound9.751,542,50099.82
4Dimeric Impurity (Hypothetical)12.411,5500.05

The purity of the analyzed batch of this compound was determined to be 99.82%. The method successfully separated the main peak from potential impurities, including the starting material, 4-chlorothiophene-2-carboxylic acid.

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Validation_Workflow start Start: Receive Sample (this compound) prep Sample Preparation - Accurately weigh sample - Dissolve in Diluent (ACN/Water) start->prep hplc HPLC Analysis - Inject sample onto C18 column - Gradient Elution prep->hplc detection UV Detection (260 nm) hplc->detection data_acq Data Acquisition - Record Chromatogram detection->data_acq peak_int Peak Integration - Identify and integrate all peaks data_acq->peak_int calc Purity Calculation - Area Normalization (%) peak_int->calc report Generate Report - Purity Value - Chromatogram calc->report end End: Final Purity Result report->end

Caption: Workflow for HPLC Purity Validation.

Conclusion

The presented reverse-phase HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. It provides excellent separation of the main component from its potential impurities, allowing for accurate quantification. While alternative methods like GC-MS and qNMR offer unique advantages for impurity identification and absolute purity determination respectively, the described HPLC method stands as a robust and reliable approach for quality control in a research and drug development setting.

References

Safety Operating Guide

Proper Disposal of Methyl 4-chlorothiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 4-chlorothiophene-2-carboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated organic compound, it is classified as hazardous waste and must not be disposed of through standard laboratory drains.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3] The following steps outline the recommended procedure for accumulating and preparing the waste for pickup.

  • Waste Segregation:

    • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • Crucially, do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[3][4] Halogenated and non-halogenated solvent wastes should be collected separately.[4]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • Ensure the container is in good condition, free from any cracks or damage that could lead to a leak.

    • Avoid overfilling the container; a headspace of at least 10% should be left to accommodate any potential expansion of the contents.[3]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container (accumulation start date).

      • Any associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • This storage location should be away from heat sources, sparks, and open flames.[3]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

Disposal of Empty Containers

Empty containers that have held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[5]

  • Triple Rinsing Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • The resulting rinsate must be collected and disposed of as hazardous chemical waste.[5]

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]

Chemical and Physical Properties Overview

PropertyValue
Molecular Formula C₆H₅ClO₂S
Molecular Weight 176.62 g/mol
CAS Number 88105-19-5
Appearance Varies; may be a powder or liquid
Known Incompatibilities Strong oxidizing agents

Note: Physical properties such as boiling point, melting point, and density are not consistently reported and should be confirmed with the supplier's documentation if available.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Isolate from other chemicals ppe->segregate container Use a Labeled, Leak-Proof, Chemically Resistant Container segregate->container label Label Container: 'Hazardous Waste', Chemical Name, Date container->label storage Store in a Designated, Ventilated, and Secure Area label->storage disposal_request Contact EHS or Licensed Waste Disposal Contractor storage->disposal_request pickup Prepare for Pickup and Provide Waste Inventory disposal_request->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS No. 88105-19-5). The following procedures are based on best practices for handling chlorinated thiophene compounds and should be implemented to ensure laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to minimize exposure and ensure safety.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant gloves (e.g., PVC, neoprene, or nitrile rubber). A lab coat or chemical-resistant apron should be worn. For extensive handling, a complete protective suit may be necessary.EN 374, AS/NZS 2161.10.1 or national equivalent.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]
Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow Workflow for PPE Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Handling and Disposal start Start: Handling Methyl 4-chlorothiophene-2-carboxylate assess_quantity Assess Quantity and Concentration start->assess_quantity assess_procedure Evaluate Handling Procedure (e.g., weighing, transfer, reaction) start->assess_procedure assess_ventilation Check Ventilation (Fume Hood Availability) start->assess_ventilation enhanced_protection Enhanced Protection: - Face Shield - Chemical Apron/Suit - Respirator assess_quantity->enhanced_protection Large Quantity or High Splash Potential eye_protection Eye Protection: Chemical Goggles assess_procedure->eye_protection skin_protection Skin Protection: - Chemical Resistant Gloves - Lab Coat assess_procedure->skin_protection assess_procedure->enhanced_protection Risk of Splashing or Aerosolization respiratory_protection Respiratory Protection: Work in Fume Hood assess_ventilation->respiratory_protection assess_ventilation->enhanced_protection Inadequate Ventilation handle Follow Safe Handling Procedures eye_protection->handle skin_protection->handle respiratory_protection->handle enhanced_protection->handle dispose Dispose of Waste According to Regulations handle->dispose end End of Procedure dispose->end

PPE Selection Workflow Diagram

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, vapor, mist, or gas.[3] When handling, do not eat, drink, or smoke.[4] Wash hands thoroughly with soap and water after handling.[2]

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures
  • Minor Spills : In the event of a small spill, wear appropriate PPE, absorb the material with an inert substance (e.g., sand or vermiculite), and collect it in a suitable, labeled container for disposal.[4]

  • Major Spills : For larger spills, evacuate the area and prevent the material from entering drains or waterways.[4] Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain. Contaminated packaging should be treated as hazardous waste.

  • Professional Disposal : It is recommended to use a licensed professional waste disposal service for the disposal of this chemical and its containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.